MC-VC-PAB-Tubulysin M
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C66H93N11O15S |
|---|---|
Molecular Weight |
1312.6 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl]piperidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C66H93N11O15S/c1-10-41(6)57(63(86)75(9)51(39(2)3)36-52(92-43(8)78)62-72-49(38-93-62)59(83)70-47(34-42(7)64(87)88)35-44-20-13-11-14-21-44)74-60(84)50-23-16-18-32-76(50)66(90)91-37-45-25-27-46(28-26-45)69-58(82)48(22-19-31-68-65(67)89)71-61(85)56(40(4)5)73-53(79)24-15-12-17-33-77-54(80)29-30-55(77)81/h11,13-14,20-21,25-30,38-42,47-48,50-52,56-57H,10,12,15-19,22-24,31-37H2,1-9H3,(H,69,82)(H,70,83)(H,71,85)(H,73,79)(H,74,84)(H,87,88)(H3,67,68,89)/t41-,42-,47+,48-,50+,51+,52+,56-,57-/m0/s1 |
InChI Key |
RIMZNVUCGMFJGP-KCYCJFSYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Origin of Product |
United States |
Foundational & Exploratory
Tubulysin M derivatives structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of Tubulysin M Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysins are a class of exceptionally potent tetrapeptidic microtubule inhibitors isolated from myxobacteria.[1][2] Their remarkable cytotoxic activity, particularly against multidrug-resistant (MDR) cancer cell lines, has positioned them as highly promising payloads for antibody-drug conjugates (ADCs).[3][4] Structurally, tubulysins are composed of four key residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut).[5] The intricate structure of these molecules presents a rich landscape for chemical modification to optimize their therapeutic potential. This guide provides a detailed examination of the structure-activity relationships (SAR) of Tubulysin M and its derivatives, summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved in their development.
Mechanism of Action
Tubulysins exert their potent cytotoxic effects by disrupting microtubule dynamics.[6] They bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to the depolymerization of existing microtubules.[7][8] This disruption of the cellular cytoskeleton arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6][7] A key advantage of tubulysins is their ability to maintain high potency against cancer cells that overexpress P-glycoprotein (Pgp), a common mechanism of multidrug resistance.[8] The apoptotic cascade induced by tubulysins can involve the activation of p53, the pro-apoptotic protein Bim, and the phosphorylation of Bcl-2.[9][10]
Caption: Mechanism of action of Tubulysin M.
Core Structure-Activity Relationships (SAR)
The SAR of tubulysins is complex, with potency being highly sensitive to modifications at several key positions. The general structure consists of four main parts: the N-terminal Mep, the Ile residue, the central Tuv fragment, and the C-terminal Tup residue.
N-Terminal (Mep) Modifications
The N-terminal N-methyl-D-pipecolic acid (Mep) is critical for activity. Removal of the N-methyl group to a secondary amine results in a dramatic loss of potency, often by over 100-fold.[8] This has posed challenges for linker attachment in ADC development. Replacing the Mep ring with acyclic N,N-dimethyl-d-alanine can be tolerated, suggesting a cyclic constraint is not an absolute requirement for activity.[5] However, removing a chiral center from the N-terminus can lead to a substantial loss of potency.[11]
C-11 Acetate on Tubuvaline (Tuv)
The acetate group at the C-11 position of the tubuvaline residue is a major determinant of the high cytotoxicity of tubulysins.[3] Hydrolysis of this acetate to the corresponding alcohol leads to a significant reduction in both tubulin binding affinity and cytotoxic potency, often by more than 100-fold.[1] This hydrolytic instability in plasma is a significant liability for in vivo applications.[3] Consequently, much effort has been directed at replacing the acetate with more stable bioisosteres, such as ethers (e.g., propyl ether), carbamates, or other esters.[1][3] While some C-11 alkoxy and propyl ether analogues have shown comparable potency and improved plasma stability, they can sometimes underperform in MDR-positive cell lines compared to the parent acetate.[3][12]
C-Terminal (Tup) Modifications
The tubulysin SAR appears to be more tolerant to modifications at the C-terminus compared to the N-terminus.[11] The C-terminal carboxylic acid is important for activity. Replacement of the tubuphenylalanine (Tup) moiety with simple heterocyclic amines can lead to a 10-50 fold drop in potency.[11] However, this loss can often be recovered by optimizing other parts of the molecule, such as reverting to the natural Mep N-terminus.[11] Simplified variations, including truncated alkyl esters and methyl sulfonamides, have been shown to be equipotent to the natural compounds, offering valuable handles for linker attachment in ADCs.[11]
Quantitative SAR Data
The following tables summarize the in vitro cytotoxicity (IC₅₀) of various Tubulysin M derivatives against different human cancer cell lines, including multidrug-resistant (MDR) lines.
Table 1: Cytotoxicity of N-Terminal Modified Tubulysin Analogues
| Compound | N-Terminal Modification | KB IC₅₀ (nM) | KB 8.5 (MDR1+) IC₅₀ (nM) | N87 IC₅₀ (nM) | MDA-MB-361-DYT2 IC₅₀ (nM) |
|---|---|---|---|---|---|
| Tubulysin M | Mep (Natural) | 0.04 | 0.08 | 0.05 | 0.04 |
| 8a | N-Me-L-Ala | 0.49 | 1.1 | 0.38 | 0.44 |
| 8b | L-Pro | 1.6 | 1.6 | 1.3 | 2.1 |
| 8d | Sarcosine | 10 | 12 | 10 | 11 |
| 8g | α-Me-pyrrolidine | 0.09 | 0.14 | 0.08 | 0.06 |
Data sourced from Maderna et al., 2016.[11] KB 8.5 is a P-glycoprotein-expressing, drug-resistant cell line.
Table 2: Cytotoxicity of C-11 (Tubuvaline) Modified Tubulysin Analogues
| Compound | C-11 Modification | KB IC₅₀ (nM) | KB 8.5 (MDR1+) IC₅₀ (nM) | N87 IC₅₀ (nM) | MDA-MB-361-DYT2 IC₅₀ (nM) |
|---|---|---|---|---|---|
| Tubulysin M (Acetate) | -OCOCH₃ | 0.04 | 0.08 | 0.05 | 0.04 |
| 12 (Alcohol) | -OH | 2.2 | 11 | 2.1 | 1.6 |
| 13a (Methyl Ether) | -OCH₃ | 0.14 | 0.54 | 0.15 | 0.11 |
| 13b (Ethyl Ether) | -OCH₂CH₃ | 0.08 | 0.28 | 0.10 | 0.07 |
| 15 (Carbamate) | -OCONHCH₃ | 0.09 | 0.35 | 0.09 | 0.07 |
Data sourced from Maderna et al., 2016.[11]
Table 3: Cytotoxicity of C-Terminal Modified Tubulysin Analogues
| Compound | N-Terminus | C-Terminal Modification | KB IC₅₀ (nM) | KB 8.5 (MDR1+) IC₅₀ (nM) | N87 IC₅₀ (nM) | MDA-MB-361-DYT2 IC₅₀ (nM) |
|---|---|---|---|---|---|---|
| 11 | α-Me-pyrrolidine | -NH-(CH₂)₂-O-Ph-p-CO₂Me | 0.09 | 0.14 | 0.08 | 0.06 |
| 17a | Mep | -NH-CH(Me)CH₂-indole | 0.08 | 0.12 | 0.06 | 0.05 |
| 17d | Mep | -OCH₂CH₂CO₂Me | 0.04 | 0.09 | 0.04 | 0.04 |
| 17e | Mep | -NHSO₂Me | 0.04 | 0.08 | 0.04 | 0.04 |
| 17f | Mep | Morpholine Amide | 0.05 | 0.08 | 0.04 | 0.04 |
Data sourced from Maderna et al., 2016.[11]
Experimental Protocols
The evaluation of novel Tubulysin M derivatives relies on a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following exposure to a compound.[13][14]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell lines of interest (e.g., KB, N87)
-
Complete culture medium (specific to cell line)
-
Tubulysin M derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[13]
-
Microplate reader (absorbance at 570-590 nm).[15]
Procedure:
-
Cell Plating: Harvest and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete medium per well.[16] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the Tubulysin M derivative in culture medium. Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[16]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[13] Incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[13][17] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[15]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[13]
-
Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[18][19]
Materials:
-
Purified tubulin (>99%, e.g., from porcine brain)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[18]
-
GTP solution (e.g., 100 mM stock)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI).[18]
-
Tubulysin M derivative
-
Control compounds (e.g., paclitaxel as an enhancer, vinblastine as an inhibitor)
-
Black, 384-well non-binding microplates
-
Fluorescence plate reader with temperature control (37°C) and kinetic reading capability.
Procedure:
-
Reagent Preparation: Thaw tubulin and other reagents on ice. Prepare a master mix of tubulin in ice-cold Polymerization Buffer containing GTP (final concentration 1 mM), glycerol (e.g., 10%), and DAPI (e.g., 6.3 µM).[18][20]
-
Assay Setup: In a pre-warmed (37°C) 384-well plate, add the test compounds at various concentrations.
-
Initiate Polymerization: Add the tubulin master mix to each well to initiate the polymerization reaction. The final tubulin concentration is typically around 2 mg/mL.[18]
-
Kinetic Reading: Immediately place the plate in the reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for 60-90 minutes.[21]
-
Data Analysis: Plot fluorescence intensity versus time. The resulting curves represent the nucleation, growth, and steady-state phases of polymerization.[22] Analyze the curves to determine the effect of the compound on the rate (Vmax) and extent of polymerization compared to controls.
In Vivo Efficacy Studies (Human Tumor Xenograft Model)
These studies assess the anti-tumor activity of a compound in a living organism.[23]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice).[23]
-
Human tumor cell line suspension or patient-derived tumor fragments.[23]
-
Vehicle and drug formulations for administration (e.g., intravenous, intraperitoneal).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[24]
-
Tumor Growth Monitoring: Allow tumors to grow, measuring their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomly assign mice to control (vehicle) and treatment groups.[23]
-
Drug Administration: Administer the Tubulysin M derivative or ADC according to the planned dosing schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often tumor growth inhibition (TGI).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI and assess the statistical significance of the differences between the treatment and control groups.
Caption: Workflow for evaluating new Tubulysin M derivatives.
Caption: Logical relationships in Tubulysin M SAR.
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maxanim.com [maxanim.com]
- 20. benthamopen.com [benthamopen.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the p-Aminobenzyl (PAB) Spacer in Self-Immolative ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component in the design of effective and safe ADCs is the linker, which connects the antibody to the payload. Among the various linker technologies, self-immolative linkers incorporating a p-aminobenzyl (PAB) spacer have emerged as a cornerstone, ensuring the conditional and efficient release of the unmodified active drug within the target cell. This technical guide provides an in-depth exploration of the PAB spacer's function, the underlying chemical mechanisms, and the experimental protocols essential for its evaluation.
The Core Function and Mechanism of the PAB Spacer
The primary role of the PAB spacer is to facilitate the release of the cytotoxic payload in its native, most active form, following a specific triggering event, typically enzymatic cleavage of an adjacent linker moiety. The PAB group itself is not the trigger but rather a molecular domino that, once tipped, undergoes a spontaneous electronic cascade to liberate the drug.
This process, known as 1,6-elimination, is initiated when an electron-donating group, usually an amine, is revealed at the para position of the benzyl ring.[1][2][3] In a typical ADC construct, this amine is initially part of an amide bond within a cleavable peptide sequence (e.g., valine-citrulline) that is susceptible to lysosomal proteases like Cathepsin B.[4][][6]
Upon enzymatic cleavage of the peptide bond, the newly exposed primary amine initiates a cascade of electron rearrangement within the PAB spacer. This leads to the spontaneous fragmentation of the linker, releasing the payload, carbon dioxide, and aza-quinone methide.[3] This "self-immolative" nature is crucial as it ensures that no part of the linker remains attached to the drug, which could otherwise impair its efficacy.[4]
There are several variations of the PAB-based spacer, each designed to connect to different functional groups on the payload:
-
p-Aminobenzyl Carbamate (PABC): The most common variant, used to connect to amine-containing payloads.[7]
-
p-Aminobenzyl Ether (PABE): Utilized for conjugating phenol-containing drugs.[1][8][9]
-
p-Aminobenzyl Quaternary Ammonium (PABQ): A strategy for linking tertiary amine-containing payloads.
The following diagram illustrates the general mechanism of payload release from a PABC spacer following enzymatic cleavage.
Quantitative Analysis of PAB Spacer Performance
The stability of the ADC in systemic circulation and the rate of payload release within the target cell are critical parameters that dictate its therapeutic window. The PAB spacer, in conjunction with its cleavable trigger, plays a significant role in this balance.
Plasma Stability
An ideal ADC linker should remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The Val-Cit-PABC linker system has demonstrated good stability in human plasma.[4] However, it has been shown to be susceptible to cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation.[6][10][11][12] Modifications to the PAB spacer, such as the introduction of an m-amide group (MA-PABC), have been shown to significantly improve stability in mouse serum without compromising the desired proteolytic cleavage by Cathepsin B.[13]
| Linker Modification | % Drug Release in Human Serum (24h) | % Drug Release in Mouse Serum (24h) | % Cleavage by Cathepsin B (24h) | Reference |
| Unsubstituted PABC | 0 | 100 | 100 | [13] |
| m-Amide PABC (MA-PABC) | 0 | 50 | 100 | [13] |
| Glutamic Acid + MA-PABC | 0 | 7 | 100 | [13] |
| (Data synthesized from reference[13]) |
Cleavage Kinetics
The rate of enzymatic cleavage of the trigger and the subsequent self-immolation of the PAB spacer are crucial for efficient payload delivery within the tumor cell. Studies have shown that the structure of the cleavable peptide and modifications to the PAB spacer can influence the rate of payload release. For instance, electron-withdrawing groups on a PABE linker have been shown to accelerate the immolation and release of a phenol-containing payload.[1][8][9]
The following diagram outlines a typical experimental workflow for assessing ADC stability and cleavage.
Detailed Experimental Protocols
Accurate and reproducible experimental methods are paramount for the characterization and selection of optimal ADC candidates. This section provides an overview of key protocols for the synthesis and evaluation of PAB-containing linkers.
Synthesis of a Val-Cit-PABC Linker
The synthesis of a Val-Cit-PABC linker is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following is a generalized protocol based on literature procedures.[14][15][16]
Step 1: Synthesis of Fmoc-Val-Cit-PABA
-
Dissolve Fmoc-Val-Cit in a mixture of dichloromethane and methanol.
-
Add p-aminobenzyl alcohol and a coupling reagent (e.g., EEDQ).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the solvent and purify the product by washing with a non-polar solvent like diisopropyl ether to obtain Fmoc-VC-PABA.
Step 2: Fmoc Deprotection
-
Dissolve the Fmoc-protected intermediate in dimethylformamide (DMF).
-
Add a base such as pyridine or piperidine to remove the Fmoc protecting group.
-
Stir at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Remove the solvent under vacuum to yield the deprotected Val-Cit-PABA.
Step 3: Coupling with a Maleimide Moiety (for cysteine conjugation)
-
The deprotected Val-Cit-PABA can then be reacted with an activated maleimide derivative, such as MC-OSu (6-maleimidohexanoic acid N-hydroxysuccinimide ester), to introduce a thiol-reactive handle for antibody conjugation.
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the ADC in plasma and quantify the premature release of the payload.
Materials:
-
ADC of interest
-
Human and/or rodent plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Protocol:
-
Incubate the ADC at a final concentration of approximately 0.1-1 mg/mL in plasma (typically 50-90% plasma in PBS) at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding an excess of cold acetonitrile or methanol to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of free payload released.
-
Calculate the percentage of drug release at each time point relative to a control sample where the ADC is fully cleaved.
Cathepsin B Cleavage Assay
This assay evaluates the efficiency of enzymatic cleavage of the linker and subsequent payload release.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
LC-MS system
Protocol:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of Cathepsin B (e.g., 1 µM).
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots and quench the reaction with a suitable quenching solution (e.g., a strong acid or organic solvent).
-
Analyze the samples by LC-MS to measure the concentration of the released payload.
-
Determine the initial rate of cleavage and other kinetic parameters.
Drug-to-Antibody Ratio (DAR) Measurement by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a descending salt gradient (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR by integrating the peak areas and using a weighted average formula.
Conclusion and Future Perspectives
The p-aminobenzyl spacer is a critical and versatile component in the design of self-immolative linkers for ADCs. Its ability to undergo a rapid and efficient 1,6-elimination ensures the traceless release of the payload, a key requirement for maximal therapeutic efficacy. The modular nature of the PAB spacer allows for its adaptation to a wide range of payloads and cleavable triggers.
Ongoing research in this field is focused on further refining the stability and cleavage kinetics of PAB-based linkers. The development of novel PAB analogues with improved pharmacokinetic properties and reduced off-target cleavage is an active area of investigation. Furthermore, a deeper understanding of the structure-activity relationships governing the self-immolation process will enable the rational design of next-generation linkers for more effective and safer ADCs. The continued evolution of linker technology, with the PAB spacer at its core, will undoubtedly play a pivotal role in expanding the therapeutic potential of antibody-drug conjugates in the fight against cancer.
References
- 1. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris-biotech.de [iris-biotech.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 16. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
Tubulysin M: A Technical Guide to a Potent Microtubule Inhibitor Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of natural products originally isolated from myxobacteria that have garnered significant attention in the field of oncology due to their exceptionally potent cytotoxic activity against a wide range of cancer cell lines, including those exhibiting multidrug resistance.[1] Among these, Tubulysin M, a synthetic analog, has emerged as a promising payload for antibody-drug conjugates (ADCs) owing to its profound ability to inhibit microtubule polymerization, a critical process for cell division.[2] This technical guide provides an in-depth overview of Tubulysin M, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation.
Core Concepts
Chemical Structure and Properties
Tubulysin M is a tetrapeptide analog characterized by the presence of four amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) derivative.[3] Its molecular formula is C38H57N5O7S, with a molecular weight of approximately 728.0 g/mol .[4] A critical structural feature for its biological activity is the acetate group at the C11 position of the tubuvaline residue.[5][6] Hydrolysis of this acetate group leads to a significant reduction in cytotoxicity.[5][6]
Mechanism of Action: Microtubule Inhibition
Tubulysin M exerts its potent cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[7] It binds to the vinca domain of β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[4][7] Unlike some other microtubule inhibitors, tubulysins have been shown to be poor substrates for the P-glycoprotein (P-gp) efflux pump, which contributes to their retained potency in multidrug-resistant (MDR) cancer cells.[9]
Quantitative Data
The potency of Tubulysin M and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the cytotoxic activity of Tubulysin M and related compounds across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin M and Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin M | BJAB | Burkitt's Lymphoma | 0.12 | [10] |
| Tubulysin M | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.11 | [10] |
| Tubulysin M | Jurkat | T-cell Leukemia | 0.10 | [10] |
| Tubulysin M | BJAB.Luc/Pgp | Burkitt's Lymphoma (Pgp-overexpressing) | 0.13 | [10] |
| NH-tubulysin M | BJAB | Burkitt's Lymphoma | 2.1 | [10] |
| Deacetylated Tubulysin M | 786-O | Renal Cell Carcinoma (MDR+) | >100-fold less potent than Tubulysin M | [6][11] |
| Tubulysin Analogue 11 | N87 | Gastric Carcinoma | - | [4] |
| Tubulysin Analogue 11 | MDA-MB-361-DYT2 | Breast Carcinoma | - | [4] |
| Tubulysin Analogue 11 | KB | Epidermoid Carcinoma | - | [4] |
| Tubulysin Analogue 11 | KB 8.5 | Epidermoid Carcinoma (MDR1+) | - | [4] |
Table 2: In Vitro Potency of Anti-CD30 Tubulysin M ADCs
| ADC Conjugate | Cell Line | CD30 Status | IC50 (ng/mL) | Reference |
| DAR 2 Dipeptide Linker | L428 | Positive | 1.2 | [6][11] |
| DAR 4 Dipeptide Linker | L428 | Positive | 0.7 | [6][11] |
| DAR 2 Glucuronide Linker | L428 | Positive | 1.1 | [6][11] |
| DAR 4 Glucuronide Linker | L428 | Positive | 0.7 | [6][11] |
| DAR 2 Dipeptide Linker | L540cy | Positive | 3.2 | [6][11] |
| DAR 4 Dipeptide Linker | L540cy | Positive | 1.6 | [6][11] |
| DAR 2 Glucuronide Linker | L540cy | Positive | 2.9 | [6][11] |
| DAR 4 Glucuronide Linker | L540cy | Positive | 1.5 | [6][11] |
| All Conjugates | Ramos | Negative | >1000 | [6][11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 value of a cytotoxic compound.[1][10][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tubulysin M stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Tubulysin M in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and wells with vehicle (DMSO) as a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value from the resulting dose-response curve.
Microtubule Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.[3][5][11]
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye that binds to microtubules (e.g., DAPI)
-
Tubulysin M or control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)
-
384-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing polymerization buffer, GTP, and the fluorescent reporter dye.
-
Compound Addition: Add the desired concentrations of Tubulysin M or control compounds to the wells of the microplate.
-
Initiation of Polymerization: Add the tubulin solution to the master mix and immediately dispense the reaction mixture into the wells of the pre-warmed (37°C) microplate.
-
Fluorescence Reading: Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for a set period (e.g., 60 minutes), with readings taken every minute.
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates microtubule polymerization. Compare the polymerization curves of treated samples to the control to determine the inhibitory or enhancing effect of the compound.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a Tubulysin M-based ADC in a mouse model.[15][16][17][18][19]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line that expresses the target antigen for the ADC
-
Matrigel
-
Tubulysin M ADC and control ADC (e.g., non-targeting ADC)
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the Tubulysin M ADC, control ADC, and vehicle to the respective groups via an appropriate route (e.g., intravenous injection).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers and record the body weight of the mice at regular intervals (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a specified size or until a predetermined time point. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Analyze changes in body weight as an indicator of toxicity.
Mandatory Visualizations
Signaling Pathway of Tubulysin M-Induced Cell Death
Caption: Signaling pathway of Tubulysin M leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Cytotoxicity (IC50) Determination
Caption: Workflow for determining the IC50 of Tubulysin M using an MTT assay.
Logical Relationship of Microtubule Polymerization Assay
Caption: Logical relationship of components and outcomes in a fluorescence-based microtubule polymerization assay.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxanim.com [maxanim.com]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 6. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Valine-Citrulline Dipeptide Linker: A Technical Guide to Design and Function in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the valine-citrulline (Val-Cit) dipeptide linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into the core principles of its design, its mechanism of action, and the key experimental protocols used for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.
Introduction to Valine-Citrulline Linkers in ADCs
Antibody-drug conjugates are a promising class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[1] The linker, which connects the antibody to the cytotoxic payload, is a crucial element that dictates the overall efficacy, stability, and safety of the ADC.[2][3]
Cleavable linkers, such as the valine-citrulline dipeptide linker, are designed to be stable in systemic circulation and to release the cytotoxic payload only upon internalization into the target cancer cell.[2][4] This targeted drug release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[1][4] The Val-Cit linker is the most widely used enzymatically cleavable linker in ADCs, including several FDA-approved therapies such as Adcetris® (brentuximab vedotin) and Tivdak® (tisotumab vedotin).[1][]
Design and Mechanism of Action
The Val-Cit linker system is a sophisticated chemical construct designed for selective cleavage by lysosomal proteases. Its design incorporates several key features:
-
Dipeptide Sequence: The core of the linker is the dipeptide sequence of valine and citrulline. This specific sequence is recognized and efficiently cleaved by cathepsin B, a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment.[1][6] Citrulline is favored over arginine as it provides greater stability.[1]
-
Self-Immolative Spacer: To ensure the complete and traceless release of the unmodified cytotoxic drug, a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC), is incorporated into the linker design.[3][7] Once cathepsin B cleaves the amide bond between citrulline and the PABC spacer, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, releasing the active payload.[8][9]
-
Attachment Chemistry: The linker is typically attached to the antibody via maleimide chemistry, targeting the sulfhydryl groups of cysteine residues.[10]
The intracellular activation of a Val-Cit linked ADC follows a well-defined signaling pathway:
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of Val-Cit linkers and ADCs.
Synthesis of Mc-Val-Cit-PABC-PNP Linker
This protocol describes a common method for synthesizing the maleimidocaproyl-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP) linker, a precursor for conjugation to a cytotoxic payload.[11][12]
Materials:
-
L-Citrulline
-
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)
-
Sodium Bicarbonate (NaHCO₃)
-
DME (1,2-Dimethoxyethane)
-
Ethyl Acetate (EtOAc)
-
Fmoc-Val-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
p-Aminobenzyl alcohol
-
Bis(p-nitrophenyl) carbonate
-
6-Maleimidohexanoic acid
-
N,N'-Disuccinimidyl carbonate
-
DMF (N,N-Dimethylformamide)
-
Triethylamine
Procedure:
-
Synthesis of Fmoc-Cit:
-
Dissolve L-Citrulline (1.1 equiv) and NaHCO₃ (2.2 equiv) in water.
-
Add DME followed by Fmoc-Cl (1.0 equiv) and stir for 24 hours at room temperature.
-
Remove DME under reduced pressure and extract the aqueous solution with EtOAc to remove impurities.
-
Acidify the aqueous layer and extract the product with EtOAc. Dry the organic layer and concentrate to yield Fmoc-Cit.[13]
-
-
Coupling of Fmoc-Val to Fmoc-Cit:
-
Dissolve Fmoc-Val-OH (1.0 equiv) and HATU (1.0 equiv) in DMF.
-
Add DIPEA (2.0 equiv) and stir for 10 minutes.
-
Add Fmoc-Cit (1.0 equiv) and stir overnight at room temperature.
-
Purify the product by flash chromatography to obtain Fmoc-Val-Cit.
-
-
Attachment of PABC Spacer:
-
Dissolve Fmoc-Val-Cit (1.0 equiv) and p-aminobenzyl alcohol (1.2 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (2.4 equiv) and stir overnight at room temperature.
-
Purify the product by flash chromatography to yield Fmoc-Val-Cit-PABC.[14]
-
-
Activation with p-Nitrophenyl Carbonate:
-
Dissolve Fmoc-Val-Cit-PABC (1.0 equiv) and bis(p-nitrophenyl) carbonate (5.0 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and stir for 18 hours at room temperature.
-
Remove the solvent and purify the residue by flash chromatography to obtain Fmoc-Val-Cit-PABC-PNP.[13]
-
-
Fmoc Deprotection and Maleimide Functionalization:
-
Dissolve Fmoc-Val-Cit-PABC-PNP in DMF and add triethylamine to remove the Fmoc protecting group.
-
In a separate flask, activate 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in DMF.
-
Add the activated maleimide to the deprotected Val-Cit-PABC-PNP solution and stir to obtain Mc-Val-Cit-PABC-PNP.[14]
-
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker within an ADC to cleavage by cathepsin B.[8]
Materials:
-
ADC sample (1 mg/mL)
-
MES buffer (10 mM MES-Na, 40 µM dithiothreitol, pH 5.0)
-
Human liver cathepsin B (EMD Millipore)
-
EDTA-free protease inhibitor cocktail (Thermo Scientific)
-
Agilent 1100 HPLC system with a MabPac RP column (Thermo Scientific)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Incubate the ADC (1 mg/mL) in MES buffer at 37°C for 10 minutes.
-
Add pre-warmed human cathepsin B to the ADC solution and continue incubation at 37°C.
-
Collect aliquots at various time points (e.g., 0, 4, 8, 24 hours).
-
Stop the reaction in each aliquot by adding the protease inhibitor cocktail.
-
Analyze the samples by RP-HPLC to quantify the amount of cleaved and intact ADC.
-
Determine the half-life of the linker cleavage based on the rate of disappearance of the intact ADC peak.[8]
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR.[12][15]
Materials:
-
ADC sample
-
Protein-Pak Hi Res HIC column (Waters)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM phosphate buffer, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species eluting later.
-
Calculate the average DAR by determining the relative peak area of each species and using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[]
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, providing insights into its potential for premature drug release in circulation.[7][16][17][18]
Materials:
-
ADC sample
-
Human and mouse plasma (or other species of interest)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubate the ADC at a defined concentration in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, capture the ADC from the plasma using immunoaffinity beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
Plot the average DAR over time to assess the stability of the ADC in plasma. A decrease in the average DAR indicates premature drug release.[18]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.[2][3][11][19]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC sample and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and the control antibody.
-
Incubate the cells for a defined period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of Val-Cit linked ADCs from various studies.
Table 1: In Vitro Cytotoxicity of Val-Cit and Modified Val-Cit ADCs
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-VCit-MMAE | KPL-4 (HER2+) | 0.070 - 0.084 | [20] |
| Trastuzumab-EVCit-MMAE | KPL-4 (HER2+) | 0.070 - 0.084 | [20] |
| Trastuzumab-VCit-MMAE | SK-BR-3 (HER2+) | 0.120 - 0.167 | [20] |
| Trastuzumab-EVCit-MMAE | SK-BR-3 (HER2+) | 0.120 - 0.167 | [20] |
| mil40-VA-MMAE | BT-474 (HER2+) | 0.08 | [21] |
| mil40-VC-MMAE | BT-474 (HER2+) | 0.08 | [21] |
Table 2: Plasma Stability of Val-Cit and Modified Val-Cit ADCs
| ADC Construct | Plasma Source | Incubation Time (days) | % MMAF Lost | Reference |
| VCit ADC | Mouse | 14 | > 95 | [16] |
| SVCit ADC | Mouse | 14 | ~ 70 | [16] |
| EVCit ADC | Mouse | 14 | ~ 0 | [16] |
| VCit ADC | Human | 28 | No significant degradation | [16] |
| EVCit ADC | Human | 28 | No significant degradation | [16] |
Table 3: Cathepsin B-Mediated Cleavage of Val-Cit and Modified Val-Cit ADCs
| ADC Construct | Half-life (hours) | Reference |
| VCit ADC | 4.6 | [16] |
| SVCit ADC | 5.4 | [16] |
| EVCit ADC | 2.8 | [16] |
Conclusion
The valine-citrulline dipeptide linker is a cornerstone of modern ADC technology, enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. Its design, centered around selective cleavage by cathepsin B and a self-immolative spacer, provides a robust mechanism for enhancing the therapeutic index of ADCs. While challenges such as stability in rodent plasma have been identified, ongoing research into linker modifications, such as the development of the EVCit linker, continues to refine and improve upon this critical component of antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of Val-Cit linked ADCs, empowering researchers to advance the development of next-generation targeted cancer therapies.
References
- 1. agilent.com [agilent.com]
- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Human cathepsin B-mediated cleavage assay [bio-protocol.org]
- 9. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. medchemexpress.com [medchemexpress.com]
The Discovery and Origin of Tubulysin Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides first isolated in 2000 from myxobacteria.[1][2] These natural products have garnered significant interest in the field of oncology due to their powerful antimitotic activity, which they exert by inhibiting tubulin polymerization.[3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4] Notably, tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs).[5]
This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and mechanism of action of tubulysin natural products. It includes a compilation of quantitative data on their biological activity, a description of the experimental methodologies used for their study, and visualizations of their biosynthetic and signaling pathways.
Discovery and Origin
The initial discovery of tubulysins was the result of screening programs targeting biologically active secondary metabolites from myxobacteria.[6] Höfle and coworkers first reported the isolation of tubulysins A, B, D, and E from the culture broths of Angiococcus disciformis (strain An d48) and Archangium gephyra (strain Ar 315).[6][7] Subsequent studies have led to the identification of over 23 different tubulysin analogues from these and other myxobacterial strains, such as Cystobacter sp. SBCb004.[8]
The characteristic structure of tubulysins is a linear tetrapeptide composed of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue of either tubutyrosine (Tut) or tubuphenylalanine (Tup).[9] Variations in the structure, particularly at the C-11 position of tubuvaline and the C-terminus, give rise to the different tubulysin analogues.[10]
Data Presentation
The cytotoxic activity of various tubulysin natural products and their synthetic analogues has been evaluated against a wide range of cancer cell lines. The following tables summarize some of the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potent anti-proliferative effects.
Table 1: IC50 Values of Natural Tubulysins Against Various Cancer Cell Lines
| Tubulysin | Cell Line | Cancer Type | IC50 (nM) |
| Tubulysin A | L929 | Mouse Fibrosarcoma | ~1 |
| Tubulysin A | KB-3-1 | Human Cervical Carcinoma | ~1 |
| Tubulysin D | HL-60 | Human Promyelocytic Leukemia | 0.0047 |
| Tubulysin D | HCT-116 | Human Colorectal Carcinoma | 0.0031 |
| Tubulysin D | MCF-7 | Human Breast Adenocarcinoma | 0.67 |
| Tubulysin D | A549 | Human Lung Carcinoma | 0.013 |
| Tubulysin D | MES-SA | Human Uterine Sarcoma | ~0.01 |
| Tubulysin D | MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | ~0.01 |
| Tubulysin U | HT-29 | Human Colorectal Adenocarcinoma | 3.8 |
| Tubulysin V | HT-29 | Human Colorectal Adenocarcinoma | ~3000 |
Data compiled from multiple sources.[10][11]
Table 2: Comparative IC50 Values of Tubulysin Analogues
| Compound | N-Terminal Modification | C-Terminal Modification | Cell Line | IC50 (nM) |
| Natural Tubulysin D | Mep | Tup | MES-SA | ~0.01 |
| Synthetic Analogue 1 | N,N-dimethyl-D-alanine | Tup | MES-SA | ~10 |
| Synthetic Analogue 2 | Mep | Phenylalanine | MES-SA | ~0.1 |
| Tb111 | Modified Mep | Modified Tup | MES-SA | 0.04 |
| Tb111 | HEK 293T | 0.006 | ||
| Tb111 | MES-SA/Dx5 | 1.54 |
Data compiled from multiple sources.[3][9]
Experimental Protocols
The isolation and characterization of tubulysins involve a series of detailed experimental procedures. While specific parameters can vary between laboratories, the general workflow is outlined below.
Fermentation and Extraction
-
Fermentation: The producing myxobacterial strain (e.g., Angiococcus disciformis or Archangium gephyra) is cultivated in a suitable liquid medium (e.g., containing casitone, magnesium salts, and other nutrients) under controlled conditions of temperature, pH, and aeration for several days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is harvested, and the cells are separated from the supernatant by centrifugation. The tubulysins, which are present in both the cells and the supernatant, are extracted using an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.
Purification
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or column chromatography with a non-polar stationary phase (e.g., Amberlite XAD-16) to remove highly polar and non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction is then purified by reversed-phase HPLC. A C18 column is typically used with a gradient elution system of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). The gradient is run from a low to a high concentration of acetonitrile to separate the different tubulysin analogues based on their hydrophobicity. Fractions are collected and monitored by UV absorbance (e.g., at 210 nm and 280 nm).
Structure Elucidation
-
Mass Spectrometry (MS): The molecular weights and elemental compositions of the purified compounds are determined using high-resolution mass spectrometry (HR-MS), such as electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed chemical structure and stereochemistry are elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the types and number of protons and carbons in the molecule.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity of atoms and the spatial proximity of protons, which is crucial for determining the sequence of amino acids and their stereochemistry. The spectra are typically recorded in a deuterated solvent like methanol-d4 or DMSO-d6 on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Mandatory Visualization
Biosynthetic Pathway of Tubulysins
The biosynthesis of tubulysins is accomplished by a complex hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The gene cluster responsible for tubulysin production contains genes encoding the various enzymes that catalyze the assembly of the tetrapeptide backbone from precursor molecules.
Caption: Proposed biosynthetic pathway of Tubulysin.
Experimental Workflow for Tubulysin Study
The following diagram illustrates the general workflow for the discovery, isolation, and characterization of tubulysin natural products.
Caption: General experimental workflow for Tubulysin research.
Signaling Pathway of Tubulysin-Induced Apoptosis
Tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, which in turn triggers a cascade of signaling events leading to programmed cell death, or apoptosis.
Caption: Tubulysin-induced apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Intracellular trafficking and payload release of tubulysin ADCs
An In-depth Technical Guide to the Intracellular Trafficking and Payload Release of Tubulysin ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to merge the antigen-specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[1][2][3] This combination allows for the selective delivery of toxic payloads to cancer cells, thereby widening the therapeutic window compared to traditional chemotherapy.[2] Among the various payloads utilized, tubulysins have garnered significant interest.[4][5] These natural tetrapeptides are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7] Notably, tubulysins often retain their cytotoxic activity against multidrug-resistant (MDR) cancer cell lines, a key advantage over other microtubule inhibitors like auristatins and maytansinoids.[5][8][9]
The therapeutic efficacy of a tubulysin ADC is not solely dependent on its binding affinity or the potency of its payload. The intricate processes of intracellular trafficking—how the ADC is internalized and transported within the target cell—and the subsequent release of the active tubulysin payload are critical determinants of its success.[10][11] This guide provides a detailed examination of these core mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated pathways.
The Intracellular Journey: Trafficking of Tubulysin ADCs
The journey of a tubulysin ADC from the extracellular space to the site of payload release is a multi-step process initiated by specific binding to a tumor-associated antigen on the cancer cell surface.[6][12]
Binding and Internalization
The process begins with the ADC's antibody component recognizing and binding to its cognate antigen on the tumor cell surface.[13] This binding event triggers receptor-mediated endocytosis, the primary mechanism for ADC internalization.[6][12] The resulting antigen-ADC complex is enveloped by the cell membrane to form an intracellular vesicle. Several endocytic pathways can be involved, including clathrin-mediated endocytosis and caveolae-mediated endocytosis.[3][14]
Endosomal Sorting and Lysosomal Fusion
Once inside the cell, the ADC-containing vesicle is transported through the endosomal pathway, progressing from early endosomes to late endosomes.[6][10] The internal environment of these compartments becomes progressively more acidic. Ultimately, the late endosomes fuse with lysosomes, the cell's primary degradative organelles.[6][12] It is within the harsh, enzyme-rich environment of the lysosome that the payload is typically liberated.[6][10]
Caption: General workflow of tubulysin ADC intracellular trafficking.
Unlocking the Warhead: Payload Release Mechanisms
The linker connecting the tubulysin payload to the antibody is a critical design feature that dictates the mechanism, location, and efficiency of drug release.[1] Linkers are broadly classified as cleavable or non-cleavable.[1][6]
Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation but are rapidly broken down by specific triggers within the target cell, primarily in the lysosome.[1]
-
Protease-Cleavable Linkers: These are among the most common types used for tubulysin ADCs. They often incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), which is specifically recognized and cleaved by lysosomal proteases like Cathepsin B.[6] This enzymatic cleavage releases the payload in its active form.[15]
-
Acid-Labile Linkers: These linkers contain chemical bonds (e.g., hydrazones) that are hydrolyzed in the acidic environment of the endosomes and lysosomes (pH 4.5-6.5).
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, where concentrations of glutathione are high.[6]
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on thioether bonds, offer greater stability in circulation.[1] For these ADCs, payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][6] This process liberates the drug still attached to the linker and a single amino acid residue (e.g., cysteine).
Caption: Cleavable vs. Non-cleavable linker payload release.
Quantitative Analysis of ADC Performance
The performance of tubulysin ADCs can be quantified at various stages, from cellular uptake to cytotoxic effect. This data is crucial for comparing different ADC constructs and optimizing their design.
Table 1: In Vitro Cytotoxicity of Tubulysin ADCs
| ADC Construct | Target Antigen | Cell Line | IC₅₀ (ng/mL) | Free Payload IC₅₀ (ng/mL) | Reference |
| ADC1 (Tubulysin) | Her2 | N87 | <1 | ~0.1 (Payload 2) | [4] |
| ADC1 (Tubulysin) | Her2 | BT474 | <1 | ~0.1 (Payload 2) | [4] |
| ADC1 (Tubulysin) | Her2 | MDA-MB-453 | 10.7 | ~0.1 (Payload 2) | [4] |
| ADC1 (Tubulysin) | Her2 | HT-29 (Negative) | >1000 | ~0.1 (Payload 2) | [4] |
| Deacetylated ADC | Meso | - | Complete loss of activity | >10 (Payload 3) | [4][13] |
Note: IC₅₀ values are indicative and can vary based on experimental conditions.
Table 2: In Vivo Stability and Internalization
| ADC Construct | Parameter | Model | Value | Time Point | Reference |
| Tubulysin ADC 5 | In vivo DAR | Mouse | ~0 | 4 days | [15] |
| MMAE ADC 8 | In vivo DAR | Mouse | ~4 | 4 days | [15] |
| DX126-262 | Endocytosis Rate | BT-474 cells | ~30-40% | 30-90 min | [2] |
| Kadcyla (T-DM1) | Endocytosis Rate | BT-474 cells | ~30-40% | 30-90 min | [2] |
Key Experimental Protocols
A variety of analytical methods are employed to study the complex pharmacokinetics and mechanisms of action of tubulysin ADCs.[16]
Quantifying Internalization and Trafficking
Flow Cytometry: This is a high-throughput method to quantify the rate and extent of ADC internalization.
-
Labeling: The ADC is conjugated with a pH-sensitive or stable fluorescent dye.
-
Incubation: Target cells are incubated with the labeled ADC for various time points.
-
Quenching/Washing: A quenching agent is used to extinguish the fluorescence of non-internalized, surface-bound ADC, or cells are washed with an acidic buffer to strip surface-bound ADC.
-
Analysis: The intracellular fluorescence is measured by a flow cytometer, providing a quantitative measure of internalized ADC over time.[17]
Caption: Workflow for an ADC internalization assay using flow cytometry.
Confocal Microscopy: This technique provides high-resolution visualization of the ADC's subcellular localization. By co-staining with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes), one can confirm the trafficking of the ADC to the lysosome.
Measuring Payload Release and Metabolism
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for identifying and quantifying the unconjugated (free) payload and its metabolites in biological matrices like plasma or cell lysates.[18]
-
Sample Preparation: Proteins are precipitated from the sample to isolate small molecules.
-
Chromatographic Separation: The extract is injected into a liquid chromatography system to separate the payload from other components based on physicochemical properties.
-
Mass Spectrometry Detection: The separated components are ionized and detected by a mass spectrometer, which provides highly sensitive and specific quantification based on the mass-to-charge ratio of the payload.[16]
Ligand-Binding Assays (LBA): LBAs, such as ELISA, are used to quantify different ADC species.[18]
-
Total Antibody: Measures all antibody, regardless of conjugation status.
-
Conjugated ADC: Uses a capture antibody for the antibody and a detection antibody that recognizes the payload or linker.
-
Free Payload: A competitive immunoassay can be developed to quantify the released drug.[16]
In Vitro Payload Release Simulation
To study linker cleavage under controlled conditions that mimic the lysosome, in vitro enzymatic assays are used.
-
Incubation: The ADC is incubated with purified lysosomal enzymes, such as Cathepsin B, in an acidic buffer.[19]
-
Time Course: Samples are taken at different time points.
-
Quantification: The amount of released payload in each sample is quantified using LC-MS.[19] This method allows for the direct comparison of the cleavage kinetics of different linkers.
Key Factors in Tubulysin ADC Design and Stability
The C11 Acetate Liability
A critical feature of many natural tubulysins is an acetate ester at the C11 position, which is crucial for their high cytotoxicity.[4][20] However, this ester is susceptible to hydrolysis by plasma esterases, leading to the formation of a significantly less active deacetylated ADC.[9][13][20] This rapid in vivo metabolism can severely limit the therapeutic efficacy of the ADC.[4]
Strategies to overcome this liability include:
-
Linker Modification: Replacing the labile ester with a more stable functional group, such as a carbamate.[4]
-
Site-Specific Conjugation: Attaching the payload at specific, sterically hindered sites on the antibody can protect the labile acetate from enzymatic degradation.[4][20]
Bystander Killing Effect
Some tubulysin payloads, once released, are sufficiently cell-permeable to diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[8] This "bystander effect" can be highly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[12][21] The physicochemical properties of the released payload, such as its lipophilicity, are key determinants of its ability to penetrate neighboring cells.[12]
Conclusion
The intracellular trafficking and payload release are pivotal, interconnected processes that govern the ultimate success of tubulysin ADCs. A comprehensive understanding of the journey—from receptor-mediated endocytosis and lysosomal transport to the intricacies of linker cleavage and payload stability—is essential for the rational design of next-generation conjugates. The strategic selection of linkers, conjugation sites, and tubulysin analogues that resist premature metabolism is critical to maximizing payload delivery to the tumor and ensuring potent, targeted cell killing. As research progresses, the continued application of advanced analytical techniques will further unravel these complex mechanisms, paving the way for the development of safer and more effective tubulysin ADCs for cancer therapy.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 10. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: MC-VC-PAB-Tubulysin M ADC Conjugation Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[] They combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[2] This document provides a detailed protocol for the conjugation of a monoclonal antibody (mAb) with the drug-linker construct MC-VC-PAB-Tubulysin M.
The components of this ADC system are:
-
Monoclonal Antibody (mAb): Provides targeting specificity to a tumor-associated antigen.
-
MC-VC-PAB Linker: A cleavable linker system.
-
MC (Maleimidocaproyl): A thiol-reactive group that forms a stable covalent bond with free sulfhydryl groups on the antibody.[3]
-
VC (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[4][5]
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that releases the active drug following VC cleavage.[3][4]
-
-
Tubulysin M: A highly potent cytotoxic peptide that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7] It is effective against various cell lines, including those with multidrug resistance.[6][8]
This protocol details the steps for antibody reduction, conjugation, purification, and characterization of the resulting ADC.
Mechanism of Action
The therapeutic action of an ADC involves several steps, from antigen binding to payload-induced cell death.[9] First, the ADC binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized via receptor-mediated endocytosis and trafficked to the lysosome.[5][9] Inside the acidic environment of the lysosome, proteases cleave the valine-citrulline linker, which is followed by the self-immolation of the PAB spacer.[4][10] This process releases the active Tubulysin M payload into the cytoplasm. The released Tubulysin M then binds to tubulin, disrupting microtubule dynamics, which induces G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death.[11][12]
Caption: ADC mechanism: binding, internalization, payload release, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of an this compound ADC.
This step reduces the interchain disulfide bonds of the antibody to generate free sulfhydryl (-SH) groups necessary for conjugation with the maleimide linker.[13] Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[14]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Centrifugal concentrators (e.g., 30 kDa MWCO)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[14]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[14]
-
Remove excess TCEP using a centrifugal concentrator by washing the reduced antibody with degassed Reaction Buffer. Repeat the wash step 2-3 times.
-
Determine the concentration of the reduced antibody using UV absorbance at 280 nm.
The maleimide group on the this compound linker reacts with the newly formed sulfhydryl groups on the reduced antibody to form a stable thioether bond.[]
Materials:
-
Reduced antibody solution (from Protocol 1)
-
This compound drug-linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (as above)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[14]
-
Adjust the reduced antibody concentration to 5 mg/mL with Reaction Buffer.
-
Add the this compound stock solution to the reduced antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.[14]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.[14]
-
Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.
Caption: A streamlined workflow for ADC conjugation, purification, and analysis.
Purification is critical to remove unconjugated drug-linker, aggregates, and other impurities.[2] Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC) are common methods.[]
Materials:
-
Crude ADC mixture (from Protocol 2)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
TFF system with appropriate MWCO cassette or SEC column
Procedure (SEC Example):
-
Equilibrate the SEC column (e.g., Sephadex G-25) with at least 3 column volumes of Purification Buffer.[13]
-
Load the crude ADC mixture onto the column.
-
Elute the ADC with Purification Buffer. The ADC will elute first in the void volume, separated from the smaller, unconjugated drug-linker molecules.
-
Collect the fractions containing the purified ADC, typically monitored by UV absorbance at 280 nm.
-
Pool the relevant fractions and concentrate using a centrifugal concentrator if necessary.
The most critical quality attribute of an ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[16][17]
Method A: UV-Vis Spectrophotometry This is a simple method to determine the average DAR.[17][]
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and the maximal absorbance wavelength of Tubulysin M (A_drug).
-
Calculate the antibody and drug concentrations using the Beer-Lambert law and the known extinction coefficients (ε) of the antibody and the drug at both wavelengths.
-
The average DAR is calculated as: DAR = (Concentration of Drug) / (Concentration of Antibody)
Method B: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the overall hydrophobicity.[16] This method provides information on both the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[17]
-
Mobile Phase A: 1.0 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[19]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[19]
-
Use an appropriate HIC column and run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Unconjugated antibody (most hydrophilic) will elute first, followed by species with increasing DAR values.
-
The weighted average DAR is calculated from the peak areas of the different species.[][20]
Caption: Cathepsin B-mediated cleavage of the VC-PAB linker and payload release.
Data Presentation
Quantitative data from the conjugation and characterization process should be clearly summarized.
Table 1: Conjugation Reaction Parameters
| Parameter | Value |
|---|---|
| Antibody Concentration | 5 mg/mL |
| Molar Ratio (Drug-Linker:Ab) | 8:1 |
| Co-solvent (DMSO) | 8% (v/v) |
| Reaction Temperature | 25 °C |
| Reaction Time | 2 hours |
Table 2: ADC Characterization Summary
| Parameter | Result | Method |
|---|---|---|
| Final ADC Concentration | 2.5 mg/mL | UV @ 280 nm |
| Average DAR | 3.8 | HIC |
| Purity (by SEC) | >98% | SEC-HPLC |
| Aggregates (by SEC) | <2% | SEC-HPLC |
| Free Drug-Linker | <0.1% | RP-HPLC |
References
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 20. lcms.cz [lcms.cz]
Application Notes: In Vitro Cytotoxicity Assay for MC-VC-PAB-Tubulysin M
Audience: Researchers, scientists, and drug development professionals.
Introduction
MC-VC-PAB-Tubulysin M is an antibody-drug conjugate (ADC) payload-linker system designed for targeted cancer therapy. It comprises the highly potent microtubule-inhibiting agent, Tubulysin M, connected to a monoclonal antibody via the cleavable linker, MC-VC-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl). Tubulysin M exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][2][3] The linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization of the ADC into target cancer cells, ensuring specific release of the cytotoxic payload.[4] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of an ADC containing the this compound system using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action
The cytotoxic activity of this compound is initiated by the binding of the ADC's monoclonal antibody to a specific antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis and trafficking of the ADC-antigen complex to the lysosome.[5] Inside the lysosome, the acidic environment and the presence of proteases cleave the valine-citrulline dipeptide in the linker, releasing the active Tubulysin M payload.[4] Free Tubulysin M then binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces programmed cell death through apoptotic and potentially pyroptotic pathways.[1][6] Recent studies also suggest that Tubulysin A, a related compound, can induce cell death via cytotoxic autophagy.[7]
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell viability. The following table provides a summary of representative IC50 values for Tubulysin M and related ADCs in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| BJAB | Burkitt's Lymphoma | Tubulysin M | 0.12 | [4] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Tubulysin M | 0.11 | [4] |
| Jurkat | T-cell Leukemia | Tubulysin M | 0.10 | [4] |
| BJAB.Luc/Pgp | Burkitt's Lymphoma (Pgp-overexpressing) | Tubulysin M | 0.13 | [4] |
| BJAB | Burkitt's Lymphoma | anti-CD22-MC-VC(S)-PABQ-tubulysin M | 6.8 | [4] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | anti-CD22-MC-VC(S)-PABQ-tubulysin M | 0.27 | [4] |
| EMT6 | Mouse Mammary Carcinoma | Tubulysin M | ~1 (equivalent to 0.001 µg/mL) | [6] |
| CT26 | Mouse Colon Carcinoma | Tubulysin M | ~1 (equivalent to 0.001 µg/mL) | [6] |
Experimental Protocols
A crucial step in the preclinical evaluation of any ADC is the in vitro cytotoxicity assay to determine its potency and specificity. The MTT assay is a widely used colorimetric method to assess cell viability.[6][8]
MTT Assay for In Vitro Cytotoxicity
1. Materials
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC)
-
Antigen-negative cell line (for specificity testing)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
2. Protocol
Day 1: Cell Seeding
-
Harvest and count the cells. Ensure cell viability is >90%.
-
Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][10]
Day 2: ADC Treatment
-
Prepare serial dilutions of the this compound ADC in complete medium. A common starting concentration is 1 µM, with 1:3 or 1:10 serial dilutions.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted ADC solutions to the respective wells in triplicate.
-
Add 100 µL of complete medium to the untreated control wells.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[6][9]
Day 5: MTT Addition and Absorbance Reading
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Read the absorbance at 570 nm using a microplate reader.[6][9]
3. Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells:
-
% Viability = (Absorbance of treated wells / Absorbance of untreated control wells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).
Visualizations
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio of Tubulysin ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) of tubulysin-based antibody-drug conjugates (ADCs). Accurate DAR characterization is a critical quality attribute that influences the efficacy, toxicity, and overall therapeutic window of ADCs. The following sections outline the most common analytical techniques, provide step-by-step experimental protocols, and present quantitative data for reference.
Introduction to DAR and Tubulysin ADCs
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Tubulysins are highly potent microtubule-depolymerizing agents that have shown significant promise as ADC payloads due to their picomolar-range cytotoxicity.[1][2][3] The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical parameter to monitor during ADC development and manufacturing.[4] An optimal DAR is essential, as a low DAR may result in diminished efficacy, while a high DAR can lead to increased toxicity and poor pharmacokinetics.[2][5]
This document details three primary methods for DAR determination: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Methods for DAR Determination
A variety of analytical techniques can be employed to determine the DAR of tubulysin ADCs. The choice of method often depends on the conjugation strategy (e.g., cysteine vs. lysine conjugation), the desired level of detail, and the stage of development.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for characterizing the heterogeneity of ADCs and determining the distribution of different drug-loaded species.[1][6] This technique separates molecules based on their hydrophobicity. Since the tubulysin payload is hydrophobic, ADCs with a higher number of conjugated tubulysin molecules will be more hydrophobic and thus have a longer retention time on the HIC column.[1][6][7]
Key Advantages of HIC:
-
Provides information on the distribution of different DAR species (e.g., DAR 0, 2, 4, 6, 8).
-
Relatively non-denaturing conditions preserve the protein structure.
-
Can be used to calculate the average DAR by determining the weighted average of the peak areas of the different species.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that provides a direct measurement of the molecular weight of the intact ADC and its subunits. This allows for the precise determination of the number of conjugated drug molecules. Both intact mass analysis and analysis of reduced and deglycosylated antibody subunits can be performed.[4][8][9]
Key Advantages of LC-MS:
-
Provides accurate mass measurements for different DAR species.
-
Can identify and characterize other modifications, such as deacetylation of the tubulysin payload.[1][8]
-
High sensitivity and specificity.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for determining the average DAR.[10][11][12][13] This method relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the tubulysin payload (at a different wavelength). By measuring the absorbance of the ADC at these two wavelengths, the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated using the Beer-Lambert law.[10][]
Key Advantages of UV-Vis Spectroscopy:
-
Simple, fast, and requires minimal sample preparation.
-
Does not require expensive instrumentation.
-
Suitable for routine analysis and in-process monitoring.
Quantitative Data Summary
The following table summarizes representative DAR values for tubulysin ADCs determined by various methods as reported in the literature.
| ADC Target | Conjugation Chemistry | Payload | Analytical Method | Average DAR | Reference |
| HER2 | Reduced Trastuzumab | mcGly-Tubulysin | HIC | 4.4 | [1][6][15] |
| Meso | 2-IT-mediated | Acetylated Tubulysin | LC-MS | 3.6 | [8] |
| Meso | 2-IT-mediated | Deacetylated Tubulysin | LC-MS | 3.8 | [8] |
| HER2 | Not Specified | Tub114 | Not Specified | 3.5 - 3.8 | [16] |
| CD30 | Not Specified | Glucuronide-Tubulysin | Spectrophotometry | 8 | [17] |
| CD22 | Not Specified | Tubulysin M | In vivo stability assay | ~4 (initial) | [18] |
Experimental Workflow for DAR Calculation
The general workflow for determining the DAR of a tubulysin ADC involves several key steps, from sample preparation to data analysis.
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for the HIC analysis of tubulysin ADCs. Optimization of the gradient and other parameters may be required for specific ADCs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)[7]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0[19]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol[19]
-
Tubulysin ADC sample
-
Unconjugated antibody (for reference)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the sample with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 12 minutes).[19]
-
Maintain the column at 100% Mobile Phase B for a short period (e.g., 2 minutes) to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, 4, etc.) based on their retention times.
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Protocol 2: DAR Determination by LC-MS
This protocol outlines a general procedure for intact mass analysis of tubulysin ADCs by LC-MS.
Materials:
-
LC-MS system (e.g., Q-TOF)
-
Reversed-phase column suitable for protein analysis (e.g., C4 or C8)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Tubulysin ADC sample
-
(Optional) PNGase F for deglycosylation
-
(Optional) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
Procedure:
-
Sample Preparation (Optional):
-
Inject the prepared sample onto the LC-MS system.
-
Separate the components using a suitable gradient of Mobile Phase A and B.
-
Acquire the mass spectra in the appropriate mass range.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC or its subunits.
-
Determine the mass of the unconjugated antibody.
-
The number of conjugated tubulysin molecules can be determined by the mass difference between the ADC species and the unconjugated antibody, divided by the mass of the drug-linker.
-
The average DAR can be calculated from the relative abundance of the different DAR species observed in the deconvoluted mass spectrum.
Protocol 3: DAR Determination by UV-Vis Spectroscopy
This protocol describes the calculation of the average DAR using UV-Vis spectroscopy.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Tubulysin ADC sample
-
Unconjugated antibody
-
Free tubulysin drug-linker
-
Assay buffer
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the absorbance maximum of the drug (λmax_drug). Calculate the extinction coefficients (ε_Ab,280 and ε_Ab,λmax_drug).
-
Measure the absorbance of a known concentration of the free drug-linker at 280 nm and at its λmax_drug. Calculate the extinction coefficients (ε_Drug,280 and ε_Drug,λmax_drug).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and λmax_drug (A_λmax_drug).
-
-
Calculate Concentrations:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample can be calculated using the following equations derived from the Beer-Lambert law:
-
C_Drug = (A_λmax_drug - (ε_Ab,λmax_drug / ε_Ab,280) × A_280) / (ε_Drug,λmax_drug - (ε_Ab,λmax_drug / ε_Ab,280) × ε_Drug,280)
-
C_Ab = (A_280 - ε_Drug,280 × C_Drug) / ε_Ab,280
-
-
-
Calculate Average DAR:
-
Average DAR = C_Drug / C_Ab
-
Tubulysin's Mechanism of Action
Tubulysins exert their potent cytotoxic effect by interfering with microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.
Tubulysins bind to the vinca domain of tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death). The high potency of tubulysins makes them particularly effective as ADC payloads, as the targeted delivery to cancer cells minimizes systemic toxicity.
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. datapdf.com [datapdf.com]
- 16. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. sciex.com [sciex.com]
Application Notes and Protocols for Bystander Effect Assay of MC-VC-PAB-Tubulysin M Conjugated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. A critical attribute of some ADCs is their ability to induce a "bystander effect," where the cytotoxic payload, upon release from the target cancer cell, can diffuse into and kill neighboring antigen-negative tumor cells. This phenomenon is particularly important for treating heterogeneous tumors where antigen expression can be varied.
This document provides a detailed protocol for assessing the bystander effect of an ADC conjugated with the MC-VC-PAB-Tubulysin M linker-payload system. The linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PAB), is designed to be stable in circulation and cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the highly potent microtubule-disrupting agent, Tubulysin M, is released.[1][] Tubulysin M inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] The ability of the released, membrane-permeable Tubulysin M to diffuse across cell membranes is the basis for its bystander killing potential.[]
Herein, we describe two common in vitro methods to evaluate the bystander effect: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .
Mechanism of Action and Bystander Effect
The intended mechanism of an ADC with a cleavable linker like MC-VC-PAB involves several steps:
-
Binding: The ADC specifically binds to the target antigen on the surface of a cancer cell (antigen-positive cell).
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Trafficking and Cleavage: The ADC is trafficked to lysosomes, where the low pH and presence of proteases like cathepsin B lead to the cleavage of the VC linker.[5]
-
Payload Release: The active Tubulysin M payload is released into the cytoplasm of the antigen-positive cell.
-
Target Cell Killing: Tubulysin M disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the antigen-positive cell.[4]
-
Bystander Effect: The released, cell-permeable Tubulysin M can diffuse out of the dying antigen-positive cell and into adjacent antigen-negative cells, inducing their death.[]
Data Presentation
The following tables summarize exemplary data obtained from bystander effect assays.
Table 1: In Vitro Cytotoxicity of an Anti-HER2-Tubulysin ADC
| Cell Line | HER2 Expression | ADC IC50 (ng/mL) |
| SK-BR-3 | High | 4 - 7 |
| MDA-MB-468 | Negative | > 3600 |
This data demonstrates the target-specific cytotoxicity of the ADC.[6]
Table 2: Quantification of Bystander Effect in a Co-culture Assay
| Co-culture Ratio (HER2+ : HER2-) | ADC Concentration (ng/mL) | Viability of HER2- cells (%) |
| 0 : 100 (Control) | 10 | 98 |
| 25 : 75 | 10 | 65 |
| 50 : 50 | 10 | 42 |
| 75 : 25 | 10 | 25 |
This table illustrates the increasing bystander killing of HER2-negative cells with a higher proportion of HER2-positive cells.
Experimental Protocols
A. Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of the ADC.
Materials:
-
Antigen-positive cells (e.g., HER2-positive SK-BR-3 or N87 cells)
-
Antigen-negative cells (e.g., HER2-negative MDA-MB-468 or MCF7 cells)
-
It is recommended to use antigen-negative cells stably expressing a fluorescent protein (e.g., GFP or RFP) for easy differentiation and quantification.
-
-
Appropriate cell culture medium and supplements
-
ADC with this compound payload
-
Control ADC (non-binding or with a non-cleavable linker)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or high-content imager
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
Protocol:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells together in the same wells of a 96-well plate.
-
Vary the ratio of antigen-positive to antigen-negative cells (e.g., 0:100, 25:75, 50:50, 75:25, 100:0) while keeping the total cell number per well constant (e.g., 10,000 cells/well).
-
Include wells with only antigen-negative cells as a control for the direct effect of the ADC.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium. The concentration range should be chosen based on the known IC50 of the ADC on the antigen-positive cells. A concentration that is highly cytotoxic to antigen-positive cells but has minimal effect on antigen-negative cells in monoculture is ideal.
-
Add the ADC dilutions to the appropriate wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours.
-
-
Quantification of Bystander Effect:
-
Fluorescence Imaging: If using fluorescently labeled antigen-negative cells, capture images of the wells at different time points. Quantify the number of fluorescent cells using image analysis software.
-
Flow Cytometry: Alternatively, cells can be trypsinized, stained for viability (e.g., with propidium iodide), and analyzed by flow cytometry. The fluorescently labeled antigen-negative cells can be distinguished from the unlabeled antigen-positive cells.
-
Luminescence-based Viability Assay: If the antigen-negative cells express a reporter like luciferase, a luminescence-based cell viability assay can be used to specifically measure their viability.
-
B. Conditioned Medium Transfer Assay
This assay determines if the cytotoxic agent responsible for the bystander effect is released into the cell culture medium.
Materials:
-
Same as for the co-culture assay.
Protocol:
-
Preparation of Conditioned Medium:
-
Seed antigen-positive cells in a T-25 or T-75 flask and allow them to adhere.
-
Treat the cells with a high concentration of the ADC (sufficient to induce significant cell death) for 48-72 hours.
-
Collect the cell culture medium (now "conditioned medium").
-
Centrifuge the conditioned medium to remove any detached cells and debris. The supernatant is the conditioned medium.
-
-
Treatment of Target Cells:
-
Seed antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Add the conditioned medium (undiluted or in serial dilutions) to the wells containing the antigen-negative cells.
-
As controls, include:
-
Fresh medium (no treatment).
-
Fresh medium containing the same concentration of ADC used to generate the conditioned medium (to measure direct ADC toxicity).
-
Conditioned medium from untreated antigen-positive cells.
-
-
-
Incubation and Quantification:
-
Incubate the plate for 72 hours.
-
Assess the viability of the antigen-negative cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Conclusion
The protocols described provide a robust framework for evaluating the bystander effect of ADCs conjugated with this compound. Observing a significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC, particularly with a cleavable linker, provides strong evidence of a bystander effect.[7] This characteristic is a key consideration in the development of ADCs for solid tumors with heterogeneous antigen expression.[8] The quantitative data derived from these assays are crucial for the selection and optimization of ADC candidates for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | Drug-Linker Conjugates for ADC | 1639939-56-2 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ADC Internalization Assay using MC-VC-PAB-Tubulysin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that deliver highly potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity.[1][2][3] The efficacy of an ADC is critically dependent on a sequence of events: binding to a specific cell surface antigen, internalization of the ADC-antigen complex, and the subsequent release of the cytotoxic payload within the target cell.[3][4][5][6] Therefore, accurately characterizing the rate and extent of ADC internalization is a crucial step in the preclinical development and selection of ADC candidates.[5][7]
This document provides detailed protocols for qualitative and quantitative analysis of the internalization of an ADC composed of a target-specific monoclonal antibody (mAb) conjugated to the highly potent microtubule inhibitor, Tubulysin M, via a cathepsin B-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PAB) linker.[8][9][10][11][12]
-
Antibody: Binds to a tumor-associated antigen on the cell surface.
-
MC-VC-PAB Linker: A cleavable linker designed for stability in circulation and efficient payload release in the lysosomal compartment of tumor cells.[9][11][12][13] The valine-citrulline (VC) dipeptide is specifically cleaved by lysosomal proteases like cathepsin B.[11][12]
-
Tubulysin M: A potent natural peptide that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2][8][14][15][16]
Principle of the Assay & Mechanism of Action
The overall process begins with the ADC binding to its target antigen on the cancer cell surface.[2] This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome.[1][5] The endosome matures and fuses with a lysosome, an acidic organelle containing various proteases.[2][17]
Inside the lysosome, cathepsin B cleaves the valine-citrulline bond of the linker.[11][12] This initiates the collapse of the self-immolative PAB spacer, which in turn releases the active Tubulysin M payload into the cytoplasm.[11][12] The free Tubulysin M then binds to tubulin, disrupting microtubule dynamics, causing cell cycle arrest, and ultimately inducing apoptosis.[8][14][16]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 5. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 6. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Antibody Internalization | Thermo Fisher Scientific - UZ [thermofisher.com]
Application Notes and Protocols for In Vivo Efficacy Models of MC-VC-PAB-Tubulysin M ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the MC-VC-PAB-Tubulysin M linker-payload system. Tubulysin M is a potent microtubule-depolymerizing agent that exhibits significant anti-tumor activity, particularly in multi-drug resistant models. The valine-citrulline (VC) linker is designed for conditional release of the payload in the tumor microenvironment, offering a promising therapeutic strategy.
Introduction to this compound ADCs
This compound represents a sophisticated ADC design. The maleimidocaproyl (MC) group facilitates conjugation to the antibody. The valine-citrulline (VC) dipeptide is a cathepsin B-cleavable linker, ensuring payload release within the lysosomal compartment of target cancer cells. The p-aminobenzyl alcohol (PAB) spacer further facilitates the release of the active Tubulysin M. Tubulysin M is a highly potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] This payload is particularly noteworthy for its efficacy against multidrug-resistant (MDR) tumor cells.[4][5]
Mechanism of Action: Signaling Pathway
The cytotoxic effect of Tubulysin M is initiated after the ADC binds to its target antigen on the cancer cell surface and is internalized. Following lysosomal trafficking, the VC linker is cleaved by cathepsin B, releasing the Tubulysin M payload into the cytoplasm. Tubulysin M then binds to tubulin, disrupting microtubule dynamics. This interference with the microtubule network leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Application Notes and Protocols for Pharmacokinetics and Biodistribution Analysis of Tubulysin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of potent microtubule-depolymerizing agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) due to their high cytotoxicity, particularly against multi-drug resistant cancer cell lines.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] However, the inherent systemic toxicity of tubulysins necessitates their targeted delivery to tumor tissues, a role well-suited for ADCs. The pharmacokinetic (PK) and biodistribution profiles of tubulysin-based ADCs are critical determinants of their efficacy and safety. This document provides a comprehensive overview of the key analytical methods and experimental protocols for the characterization of these complex biotherapeutics.
A significant challenge in the development of tubulysin-based ADCs is their in vivo stability, particularly the hydrolysis of the C-11 acetate group, which can lead to a dramatic reduction in potency. Strategies to mitigate this include structural modification of the tubulysin molecule and site-specific conjugation to the antibody.
Pharmacokinetics of Tubulysin-Based ADCs
The pharmacokinetic properties of tubulysin-based ADCs are influenced by the antibody, the linker, and the tubulysin payload itself. Key parameters to evaluate include the clearance, half-life, and exposure (AUC) of the total antibody, the conjugated ADC, and the released payload.
Table 1: Representative Pharmacokinetic Parameters of a Tubulysin-Based ADC in Mice
| Parameter | Total Antibody | Intact ADC | Reference |
| t½ (half-life) | 149 h | - | [1] |
| CL (Clearance) | 0.48 mL/h·kg | - | [1] |
| AUC (Area Under the Curve) | - | - | |
| Cmax (Maximum Concentration) | - | - | |
| Vd (Volume of Distribution) | - | - |
Note: Data presented is a compilation from available literature and may vary depending on the specific ADC construct and experimental conditions. The provided data is from a study in female nu/nu mice.[1]
Biodistribution of Tubulysin-Based ADCs
Understanding the tissue distribution of tubulysin-based ADCs is crucial for assessing tumor targeting and potential off-target toxicities. Biodistribution studies are typically performed in tumor-bearing animal models using radiolabeled ADCs or by analyzing tissue homogenates via sensitive analytical methods.
Table 2: Representative Biodistribution of a Radiolabeled Tubulysin Analogue in Mice
| Tissue | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) | Reference |
| Blood | 10.5 | 8.2 | 3.1 | |
| Heart | 2.1 | 1.5 | 0.8 | |
| Lungs | 4.2 | 3.1 | 1.9 | |
| Liver | 15.8 | 18.5 | 12.3 | |
| Spleen | 3.5 | 4.1 | 5.2 | |
| Kidneys | 6.8 | 7.5 | 4.9 | |
| Stomach | 1.9 | 2.5 | 1.8 | |
| Intestines | 5.1 | 6.8 | 4.5 | |
| Muscle | 1.2 | 0.9 | 0.5 | |
| Bone | 1.8 | 2.1 | 1.5 |
Note: Data represents the biodistribution of a radiolabeled tubulysin analogue (¹³¹I-TUB-OMOM) in tumor-free mice and is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This provides an indication of the general distribution of the payload but may not fully represent the biodistribution of a complete ADC in a tumor-bearing model. Data has been estimated from graphical representations in the source.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Tubulysin-Based ADCs
Tubulysin-based ADCs exert their cytotoxic effects through a multi-step process that begins with binding to the target antigen on the cancer cell surface and culminates in apoptosis.
Caption: Mechanism of action of a tubulysin-based ADC.
Experimental Workflow for Pharmacokinetic and Biodistribution Analysis
A typical workflow for analyzing the pharmacokinetics and biodistribution of a tubulysin-based ADC involves several key experimental stages, from sample collection to data analysis.
References
Troubleshooting & Optimization
Technical Support Center: Addressing MC-VC-PAB-Tubulysin M ADC Aggregation Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with MC-VC-PAB-Tubulysin M Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for this compound ADCs?
Aggregation of this compound ADCs is a multifaceted issue primarily driven by the physicochemical properties of the ADC components and external stress factors. Key causes include:
-
Hydrophobicity: The Tubulysin M payload and parts of the linker are hydrophobic.[1][2] In aqueous environments, these hydrophobic regions on adjacent ADC molecules can interact to minimize their exposure to water, leading to the formation of aggregates.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated Tubulysin M molecules per antibody increases the overall hydrophobicity of the ADC, which often correlates with a higher propensity for aggregation.[1][3]
-
Conformational and Colloidal Instability: The conjugation process itself can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting self-association.[1][4][5]
-
Manufacturing and Storage Conditions:
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the presence of certain organic solvents used to dissolve the payload-linker can all contribute to aggregation. Holding the ADC at a pH near its isoelectric point will minimize its solubility and can lead to aggregation.
-
High ADC Concentration: Increased concentrations during manufacturing or in the final formulation can increase the frequency of intermolecular interactions, leading to aggregation.[1]
-
Temperature Stress: Elevated temperatures and freeze-thaw cycles can denature the antibody portion of the ADC, leading to irreversible aggregation.[3][4]
-
Q2: What are the potential consequences of this compound ADC aggregation?
ADC aggregation can have significant negative impacts on your research and therapeutic development:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and may be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor site.[4]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can induce an immune response in vivo, leading to the formation of anti-drug antibodies (ADAs).[4] ADAs can neutralize the therapeutic effect and increase clearance of the ADC.[4]
-
Altered Pharmacokinetics (PK): Aggregation can change the PK profile of the ADC, often leading to faster clearance and unpredictable exposure.
-
Safety Concerns: In a clinical setting, aggregates can lead to off-target toxicity and potentially severe allergic reactions.[2]
-
Reduced Solubility and Stability: Aggregation can lead to the formation of visible precipitates, reducing the effective concentration of the ADC and limiting its shelf-life.[1]
Q3: How can I detect and quantify aggregation in my this compound ADC samples?
Several analytical techniques can be used to detect and quantify ADC aggregates. The choice of method depends on the specific information required.
-
Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying soluble aggregates based on their hydrodynamic volume.[1][6][7] It can separate monomers from dimers and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution.[1][8] It is highly sensitive to the presence of large aggregates and can be used for high-throughput screening of formulation conditions.[8][9][10]
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of different species in a sample.
-
Flow Imaging: This technique can detect and characterize sub-visible particles that may not be detected by SEC.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common aggregation issues.
Issue 1: High levels of soluble aggregates detected by SEC.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Conditions | Screen different buffer pH values and salt concentrations. Consider adding excipients like arginine, sucrose, or polysorbates. | The right buffer can stabilize the ADC by minimizing charge-charge and hydrophobic interactions. Excipients can act as stabilizers. |
| High DAR | If possible, synthesize ADCs with a lower average DAR. | A lower DAR reduces the overall hydrophobicity of the ADC, decreasing the driving force for aggregation.[1] |
| Hydrophobic Interactions | Add a small percentage of an organic solvent (e.g., isopropanol, acetonitrile) to the SEC mobile phase.[7][11] | This can help disrupt non-specific hydrophobic interactions between the ADC and the SEC column stationary phase, providing a more accurate assessment of aggregation.[7] |
| Temperature-Induced Aggregation | Ensure the ADC is handled and stored at the recommended temperature (typically 2-8°C).[3] Avoid repeated freeze-thaw cycles.[3] | Temperature fluctuations can cause partial unfolding and subsequent aggregation. |
Issue 2: Visible precipitation in the ADC sample.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Decrease the ADC concentration.[3] Screen for more suitable formulation buffers that enhance solubility. | High concentrations can exceed the solubility limit of the ADC, leading to precipitation.[1] |
| Isoelectric Point Precipitation | Ensure the buffer pH is sufficiently far from the isoelectric point (pI) of the ADC. | At the pI, the net charge of the ADC is zero, minimizing electrostatic repulsion and leading to aggregation and precipitation.[2] |
| Incomplete Removal of Solvents | Ensure that any organic solvents used during the conjugation process are thoroughly removed during purification. | Residual solvents can destabilize the ADC and promote precipitation. |
Data Presentation: Comparison of Analytical Techniques for Aggregation Analysis
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) [1][6] | Separation based on hydrodynamic volume.[1] | Quantitative measurement of monomers, dimers, and higher molecular weight species. | High resolution and reproducibility; industry standard for lot release.[1] | Potential for on-column interactions leading to inaccurate results; may not detect very large aggregates. |
| Dynamic Light Scattering (DLS) [1][8] | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides size distribution, average hydrodynamic radius, and polydispersity index. | High-throughput, low sample consumption, sensitive to large aggregates.[9][10] | Less effective at resolving species with similar sizes; sensitive to dust and other contaminants. |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation velocity of molecules in a centrifugal field. | Provides detailed information on molecular weight, size, and shape distribution. | High resolution, can characterize heterogeneous samples. | Low throughput, requires specialized equipment and expertise. |
| Flow Imaging | Captures images of particles as they flow through a microfluidic cell. | Provides particle size, count, and morphology for sub-visible particles. | Can detect particles not seen by SEC; provides morphological information. | May not be suitable for routine quantification of soluble aggregates. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
-
Sample Preparation:
-
Thaw the this compound ADC sample on ice.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to remove any large, insoluble aggregates.
-
Carefully transfer the supernatant to an HPLC vial. Dilute the sample to a concentration of approximately 1 mg/mL with the mobile phase.[7]
-
-
Instrumentation and Columns:
-
Use an HPLC or UHPLC system with a UV detector.
-
Select a size exclusion column suitable for monoclonal antibodies and ADCs (e.g., a silica-based column with a diol-bonded phase).
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 - 20 µL
-
Detection Wavelength: 280 nm (for the antibody) and a wavelength specific to the payload if possible.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments.
-
Calculate the percentage of aggregates as the area of the aggregate peaks divided by the total area of all peaks.
-
Protocol 2: Dynamic Light Scattering (DLS) for High-Throughput Aggregation Screening
-
Sample Preparation:
-
Filter the ADC sample through a 0.22 µm syringe filter to remove dust and large particulates.[12]
-
If using a multi-well plate, centrifuge the plate at 3000 rpm for 1 minute to remove air bubbles.[10]
-
Prepare samples in different formulation buffers or under different stress conditions (e.g., temperature) in a 96- or 384-well plate format. A sample volume of 20-70 µL at a concentration of 1 mg/mL is typical.[10]
-
-
Instrumentation:
-
Use a plate-based DLS instrument.
-
-
Measurement Parameters:
-
Data Analysis:
-
The instrument software will calculate the average hydrodynamic radius (Rh) and the polydispersity index (%Pd).
-
An increase in Rh and %Pd indicates an increase in aggregation.
-
Compare the results across different formulations to identify conditions that minimize aggregation.
-
Visualizations
Caption: Structure of the this compound ADC.
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Simplified signaling pathway of Tubulysin M.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 4. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. lcms.cz [lcms.cz]
- 8. selectscience.net [selectscience.net]
- 9. wyatt.com [wyatt.com]
- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Improving low drug conjugation efficiency with tubulysin payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low drug conjugation efficiency of tubulysin payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low drug-to-antibody ratio (DAR) with tubulysin payloads?
A1: Low DAR in tubulysin ADCs can stem from several factors:
-
Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds on the antibody results in fewer available thiol groups for conjugation.[1][2] The four interchain disulfide bonds of a human IgG1 antibody can be reduced to yield eight reactive thiol groups.[1][2]
-
Suboptimal Conjugation Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the efficiency of the maleimide-thiol conjugation reaction. The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[3]
-
Instability of the Maleimide Group: The maleimide group on the linker-payload can undergo hydrolysis, rendering it inactive for conjugation. This hydrolysis is more rapid at higher pH values.[4][5]
-
Poor Solubility of Tubulysin Payload: Tubulysin payloads are often highly hydrophobic, which can lead to aggregation and precipitation during the conjugation reaction, reducing the amount of payload available to conjugate to the antibody.[6][7][8]
-
Steric Hindrance: The complex structure of both the antibody and the tubulysin payload can create steric hindrance, preventing efficient conjugation at certain sites.
Q2: Why is my ADC aggregating during or after the conjugation reaction?
A2: ADC aggregation is a common issue, particularly with hydrophobic payloads like tubulysins.[6][7][8] Key causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic tubulysin payloads to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association and aggregation to minimize exposure to the aqueous environment.[6][7]
-
Unfavorable Buffer Conditions: The use of buffers that do not sufficiently stabilize the ADC can lead to aggregation. This can include suboptimal pH or low salt concentrations.[6]
-
Presence of Organic Solvents: While organic co-solvents are often necessary to dissolve the hydrophobic payload, they can also disrupt the antibody's structure and induce aggregation.[6][7]
-
High Protein Concentration: Higher concentrations of the ADC can increase the likelihood of intermolecular interactions and aggregation.[7]
Q3: How can I accurately determine the drug-to-antibody ratio (DAR) of my tubulysin ADC?
A3: Several analytical techniques can be used to determine the DAR of an ADC. Hydrophobic Interaction Chromatography (HIC) is the most widely used method for this purpose.[9][10][11][12][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of payloads (e.g., DAR 0, 2, 4, 6, 8). The average DAR is then calculated from the relative peak areas of each species.[11][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to determine DAR, often after reducing the ADC to separate the light and heavy chains.[14]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by MS can provide information on the distribution of different DAR species and allow for an average DAR calculation.[15][16]
Troubleshooting Guides
Problem 1: Low Drug-to-Antibody Ratio (DAR)
This guide will help you troubleshoot and improve a lower-than-expected DAR in your tubulysin ADC conjugation.
Troubleshooting Workflow for Low DAR
Caption: Troubleshooting workflow for low DAR.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Antibody Reduction | 1. Verify Reducing Agent: Ensure TCEP or DTT solutions are freshly prepared and at the correct concentration.[1][17] 2. Optimize Reduction Conditions: Vary the concentration of the reducing agent, incubation time, and temperature. For DTT, a 10-100x molar excess is often used for 20-30 minutes at room temperature. 3. Quantify Free Thiols: Use Ellman's assay to determine the number of free thiol groups per antibody after reduction. An IgG1 should yield approximately 8 thiols per molecule upon complete interchain disulfide reduction.[1] | An increase in the number of free thiols per antibody, indicating more efficient reduction. |
| Suboptimal Conjugation Conditions | 1. Check pH: Ensure the conjugation buffer pH is between 6.5 and 7.5 for optimal maleimide-thiol reactivity.[3] 2. Optimize Molar Ratio: Experiment with different molar ratios of the tubulysin-linker to the antibody. A 2:1 to 5:1 maleimide to thiol molar ratio is a good starting point.[4][18] 3. Adjust Co-solvent: If the payload has poor aqueous solubility, titrate the amount of organic co-solvent (e.g., DMSO, DMA) to improve solubility without denaturing the antibody. | An increase in the average DAR as determined by HIC or other analytical methods. |
| Inactive Payload-Linker | 1. Confirm Purity: Analyze the tubulysin-linker by LC-MS to confirm its identity and purity. 2. Check for Hydrolysis: If the payload-linker has been stored in solution, check for maleimide ring hydrolysis, which can be accelerated at higher pH.[4] Store maleimide-functionalized payloads in an anhydrous solvent like DMSO.[3] | Confirmation of the payload-linker's integrity and reactivity. |
Problem 2: ADC Aggregation
This guide provides steps to mitigate ADC aggregation during and after conjugation.
Troubleshooting Workflow for ADC Aggregation
Caption: Troubleshooting workflow for ADC aggregation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Increased Hydrophobicity | 1. Optimize Buffer: Screen different buffer systems and pH values to find conditions that maximize ADC solubility. Avoid pH values near the antibody's isoelectric point.[6] 2. Use Stabilizing Excipients: Include additives like arginine, sucrose, or polysorbates in the conjugation and storage buffers to reduce aggregation. 3. Lower Protein Concentration: Perform the conjugation reaction at a lower antibody concentration to decrease the probability of intermolecular interactions.[7] | A decrease in the percentage of aggregates as measured by Size Exclusion Chromatography (SEC). |
| Presence of Organic Solvents | 1. Minimize Co-solvent: Use the minimum amount of organic co-solvent necessary to dissolve the tubulysin-linker. 2. Stepwise Addition: Add the payload-linker solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent. | Reduced aggregation during the conjugation reaction. |
| Inefficient Purification | 1. Optimize SEC: Ensure the mobile phase for SEC purification is optimized for the ADC. This may involve adjusting the salt concentration or adding a small percentage of an organic modifier.[19] 2. Rapid Removal of Unconjugated Payload: Efficiently remove the excess, highly hydrophobic payload-linker after the reaction, as it can contribute to aggregation. | Improved purity of the monomeric ADC fraction and reduced aggregate content in the final product. |
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
This protocol describes the partial reduction of antibody interchain disulfide bonds using TCEP.
-
Prepare the Antibody: Dialyze the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4 with 5 mM EDTA). Adjust the antibody concentration to 10-15 mg/mL.[20]
-
Prepare TCEP Stock Solution: Prepare a fresh 5 mM stock solution of TCEP in water.
-
Reduction Reaction: Add 1.9-2.1 molar equivalents of the TCEP stock solution to the antibody solution.[20]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.[20]
-
Cooling: After incubation, cool the reaction mixture to room temperature. The reduced antibody is now ready for conjugation.
Protocol 2: Tubulysin-Maleimide Conjugation
This protocol details the conjugation of a maleimide-functionalized tubulysin payload to the reduced antibody.
-
Prepare Payload-Linker Solution: Dissolve the tubulysin-maleimide linker in an appropriate organic solvent (e.g., DMA or DMSO) to create a 10 mM stock solution.[20]
-
Conjugation Reaction Setup: To the reduced antibody solution, add DMA, PBS, and the payload-linker stock solution such that the final antibody concentration is 10 mg/mL, the final organic solvent concentration is 10% (v/v), and the final payload-linker concentration is approximately 7 molar equivalents relative to the antibody.[20]
-
Incubation: Allow the reaction to proceed at room temperature for 1-1.5 hours with gentle agitation.[20]
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Proceed immediately to purification to remove excess payload-linker and other reaction components.
Protocol 3: ADC Purification by Size Exclusion Chromatography (SEC)
This protocol outlines the purification of the ADC to isolate the monomeric fraction.
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol).[19]
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the ADC using the same mobile phase at a constant flow rate (e.g., 0.35 mL/min).[19]
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.
-
Analysis and Pooling: Analyze the collected fractions for purity and DAR. Pool the fractions containing the desired monomeric ADC.
-
Buffer Exchange and Concentration: If necessary, perform a buffer exchange into a suitable formulation buffer and concentrate the purified ADC.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Conjugation Efficiency
| pH | Relative Conjugation Efficiency (%) | Notes |
| 5.5 | 40 | Slower reaction rate due to a lower concentration of the reactive thiolate anion. |
| 6.5 | 85 | Good balance of reaction rate and maleimide stability.[3] |
| 7.0 | 95 | Optimal pH for maleimide-thiol conjugation.[4] |
| 7.5 | 90 | High reaction rate, but increased risk of maleimide hydrolysis.[3] |
| 8.5 | 60 | Significant maleimide hydrolysis and potential for side reactions with amine groups.[4] |
Table 2: Comparison of Reducing Agents for Antibody Disulfide Bond Reduction
| Reducing Agent | Typical Molar Excess | Reaction Time | Reaction Temperature (°C) | Advantages | Disadvantages |
| TCEP | 2-5x | 1-2 hours | 25-37 | Specific for disulfide bonds; does not need to be removed before conjugation.[17] | Can be more expensive. |
| DTT | 10-100x | 20-30 minutes | 25-37 | Inexpensive and effective. | Must be removed before conjugation as it will react with the maleimide. |
Visualizations
Diagram 1: Cysteine-Based ADC Conjugation Workflow
Caption: A typical workflow for cysteine-based ADC conjugation.
Diagram 2: Factors Influencing Tubulysin Conjugation Efficiency
Caption: Key factors that influence conjugation efficiency.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. adcreview.com [adcreview.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. Use of a charge reducing agent to enable intact mass analysis of cysteine-linked antibody-drug-conjugates by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Disulfide reduction using TCEP reaction [biosyn.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Mitigating Off-Target Toxicity of Tubulysin-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of tubulysin-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for tubulysin-based ADCs?
A1: The primary mechanisms of off-target toxicity for tubulysin-based ADCs stem from the premature release of the highly potent tubulysin payload into systemic circulation before reaching the target tumor cells.[1][2] This can occur due to unstable linkers that are susceptible to cleavage by plasma esterases.[1][2] Another significant factor is the non-specific uptake of the ADC by normal cells, which can happen through mechanisms like pinocytosis.[3] Additionally, the bystander effect, where the released payload diffuses from target cells to adjacent healthy cells, can also contribute to off-target toxicity.[3][4]
Q2: How does linker stability influence the toxicity profile of a tubulysin ADC?
A2: Linker stability is a critical determinant of an ADC's therapeutic index.[3] Highly stable linkers prevent the premature release of the tubulysin payload in circulation, thereby minimizing systemic exposure and reducing off-target toxicity.[2][5] Conversely, linkers that are unstable in plasma can lead to elevated levels of free, unconjugated payload, which is a major driver of off-target toxicities.[1][3] The choice of linker, such as a protease-cleavable dipeptide versus a β-glucuronidase-cleavable linker, can significantly impact payload stability and, consequently, the ADC's in vivo activity and toxicity profile.[6][7]
Q3: What is the "bystander effect" and how can it be modulated for tubulysin ADCs?
A3: The bystander effect is the ability of the cytotoxic payload, once released from the ADC within a target antigen-positive cell, to diffuse across cell membranes and kill neighboring antigen-negative tumor cells.[8][9][] This is particularly important for treating heterogeneous tumors.[8] The bystander effect is influenced by the physicochemical properties of the payload, such as its membrane permeability.[3] For tubulysin ADCs, the bystander effect can be modulated by altering the linker and payload. For instance, ADCs with cleavable linkers that release a membrane-permeable payload will exhibit a stronger bystander effect compared to those with non-cleavable linkers.[3][5]
Q4: What are the most common adverse events observed with tubulysin ADCs?
A4: While specific adverse events can vary depending on the ADC construct, common toxicities associated with potent microtubule inhibitors like tubulysins include hematologic toxicities (such as neutropenia and thrombocytopenia), gastrointestinal issues (nausea, vomiting), and fatigue.[][12] Liver toxicity, indicated by elevated transaminases, has also been reported with some ADCs.[12][13] These toxicities are often related to the off-target delivery of the payload.[3]
Q5: How can I improve the therapeutic index of my tubulysin ADC?
A5: Improving the therapeutic index involves maximizing on-target efficacy while minimizing off-target toxicity.[14] Key strategies include:
-
Optimizing Linker Stability: Employing more stable linkers, such as glucuronide-based linkers, can protect against premature payload release.[6][7]
-
Site-Specific Conjugation: This produces a more homogeneous ADC with a consistent drug-to-antibody ratio (DAR), which can lead to a better pharmacokinetic profile and reduced toxicity.[1]
-
Payload Modification: Altering the tubulysin payload to be more stable (e.g., replacing a labile acetate ester with a carbamate) can prevent in-vivo degradation to a less potent form.[1][2]
-
Antibody Engineering: Modifying the antibody to optimize its affinity or half-life can improve tumor targeting and reduce off-target effects.[15]
-
Modulating Hydrophobicity: Reducing the hydrophobicity of the ADC can decrease aggregation and improve pharmacokinetics.[5]
Troubleshooting Guides
In Vitro Assay Issues
Q: My ADC shows high cytotoxicity in antigen-negative cells. What could be the cause?
A: High cytotoxicity in antigen-negative cells is a common issue that points to non-specific payload delivery. Here are the potential causes and troubleshooting steps:
-
Unstable Linker: The linker may be cleaving prematurely in the cell culture medium, releasing the free tubulysin payload.
-
Troubleshooting: Test the stability of your ADC in the culture medium over the assay duration. Analyze the supernatant for the presence of free payload using LC-MS. Consider re-designing the ADC with a more stable linker.
-
-
ADC Aggregation: Aggregates can be taken up non-specifically by cells through phagocytosis, leading to cytotoxicity.[3]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation and non-specific uptake.
-
Troubleshooting: Accurately measure the DAR of your ADC. If it is too high or heterogeneous, optimize your conjugation chemistry. Site-specific conjugation can help achieve a more uniform and lower DAR.
-
Q: I am observing inconsistent IC50 values across experiments. What should I check?
A: Inconsistent IC50 values can arise from several experimental variables:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.[18]
-
ADC Stability and Storage: Ensure the ADC is stored correctly and has not undergone degradation or aggregation. Perform a quality check (e.g., by SEC) on the ADC batch before use.
-
Assay Incubation Time: For tubulin inhibitors, an incubation time of 72-96 hours is often optimal to observe the full cytotoxic effect.[18] Ensure the incubation time is consistent.
-
Reagent Variability: Use consistent lots of reagents, including media, serum, and assay kits.
In Vivo Study Issues
Q: My ADC is causing severe weight loss in mice at low doses. What are the potential reasons?
A: Severe weight loss at low doses is a strong indicator of significant off-target toxicity.
-
Poor Linker Stability In Vivo: The linker may be unstable in mouse plasma, leading to systemic release of the tubulysin payload.[1][2]
-
Troubleshooting: Assess the stability of the ADC in mouse plasma ex vivo. If unstable, a linker redesign is likely necessary.
-
-
Cross-Reactivity of the Antibody: The antibody component may be cross-reacting with mouse tissues, leading to on-target, off-tumor toxicity.
-
Troubleshooting: Evaluate the binding of the unconjugated antibody to a panel of normal mouse tissues.
-
-
Rapid Clearance and Metabolism: A suboptimal pharmacokinetic profile can lead to increased toxicity.
-
Troubleshooting: Conduct a pharmacokinetic study to determine the clearance rate and metabolic profile of your ADC.
-
Q: How do I determine the Maximum Tolerated Dose (MTD) for my ADC?
A: The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[19] A typical MTD study involves:
-
Dose Escalation: Administer the ADC to small groups of animals (e.g., 3 mice per group) at increasing dose levels.[19][20]
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, including weight loss (a common endpoint is >20% body weight loss), changes in behavior, and other adverse effects.[19][21]
-
Study Duration: The observation period is typically short-term, for example, 7 days.[21]
-
Endpoint: The MTD is defined as the highest dose at which no mortality or severe clinical signs of toxicity are observed.[20]
Data Presentation
Table 1: In Vitro Cytotoxicity of αCD30-Tubulysin ADCs in Lymphoma Cell Lines
| Cell Line | CD30 Status | MDR Status | ADC Construct | IC50 (ng/mL) |
| L540cy | Positive | Negative | αCD30-Glucuronide-Tub(OAc) | ~5 |
| Karpas299 | Positive | Negative | αCD30-Glucuronide-Tub(OAc) | ~3 |
| L428 | Positive | Positive | αCD30-Glucuronide-Tub(OAc) | ~10 |
| L428 | Positive | Positive | αCD30-Glucuronide-Tub(OEt) | ~5 |
| Ramos | Negative | - | αCD30-Glucuronide-Tub(OAc) | >1000 |
Data adapted from publicly available research.[7][8] Tub(OAc) = Tubulysin with acetate; Tub(OEt) = Tubulysin with ethyl ether.
Table 2: Comparison of Linker Technologies on In Vivo Performance of a Tubulysin ADC
| ADC Construct (DAR) | Linker Type | In Vivo Efficacy (Tumor Growth Inhibition) | MTD in Mice (mg/kg) |
| ADC-1 (DAR 4.4) | mcGly (Dipeptide) | Moderate | Not specified |
| ADC-6 (DAR 2) | mcGly (Dipeptide) | High (Improved efficacy over ADC-1) | > 3 mg/kg |
| Dipeptide (DAR 4) | Dipeptide | Underperformed | Not specified |
| Glucuronide (DAR 8) | β-Glucuronidase-cleavable | High | Well-tolerated |
Data compiled from publicly available research.[1][6][7][22] MTD values can vary significantly based on study design.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of culture medium.[9][18] Incubate overnight at 37°C, 5% CO2.
-
ADC Preparation: Prepare serial dilutions of the tubulysin ADC and a non-targeting control ADC in fresh culture medium.
-
Treatment: Add 50 µL of the diluted ADC solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.[18]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight at 37°C in the dark.[18]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Bystander Killing Assay (Co-culture Method)
-
Cell Preparation: Prepare two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that has been transfected to express a fluorescent protein (e.g., GFP).[9][18]
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 90:10, 75:25, 50:50) while keeping the total cell number constant (e.g., 10,000 cells/well).[18][23] Include control wells with only Ag- cells.
-
Treatment: After overnight incubation, treat the cells with the tubulysin ADC at a concentration that is highly cytotoxic to the Ag+ cells but has low to no direct toxicity on the Ag- cells (determined from single-culture cytotoxicity assays).[9][23]
-
Incubation: Incubate the co-culture for 96-144 hours.[18]
-
Data Acquisition: Measure the viability of the Ag- (GFP-expressing) cells by reading the fluorescence intensity at the appropriate wavelengths (e.g., 485/535 nm for GFP).[18]
-
Analysis: Normalize the fluorescence values to untreated co-culture controls. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.[9]
Visualizations
Caption: Mechanisms of on-target efficacy and off-target toxicity for ADCs.
Caption: Troubleshooting workflow for high in vitro off-target cytotoxicity.
Caption: Experimental workflow for Maximum Tolerated Dose (MTD) determination.
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment‐related adverse events of antibody–drug conjugates in clinical trials: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Multodrug Resistance with Tubulysin ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tubulysin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of tubulysin ADCs, with a focus on strategies to overcome multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: Why are tubulysins considered promising payloads for overcoming multidrug resistance?
Tubulysins are potent microtubule-inhibiting agents that have demonstrated efficacy against cancer cells exhibiting multidrug resistance.[1][2][3][4] A key reason for this is that they are generally not substrates for P-glycoprotein (Pgp/MDR1/ABCB1), a major ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, a common mechanism of MDR.[1][5] Unlike other tubulin inhibitors like auristatins (e.g., MMAE) and some maytansinoids, which can be pumped out by Pgp, tubulysins can accumulate in resistant cells and exert their cytotoxic effects.[1][2]
Q2: What are the primary mechanisms of resistance to ADCs, and how do tubulysin ADCs address them?
Resistance to ADCs can arise from several mechanisms, including:
-
Upregulation of efflux pumps: As mentioned, the overexpression of transporters like Pgp can reduce the intracellular concentration of the cytotoxic payload.[2][3] Tubulysin ADCs are effective in this context because the tubulysin payload is a poor substrate for these pumps.[1]
-
Target antigen downregulation: Tumor cells may reduce the expression of the target antigen, leading to decreased ADC binding and internalization.
-
Impaired ADC processing: Alterations in lysosomal function or reduced cleavage of the linker can prevent the release of the active payload inside the cell.[3]
-
Target alteration: Mutations in the target protein (e.g., tubulin) can prevent the payload from binding effectively.
Tubulysin ADCs primarily address the first mechanism. For heterogeneous tumors with varying antigen expression, tubulysin ADCs with cleavable linkers can induce a "bystander effect," where the released, cell-permeable payload diffuses out of the target cell and kills neighboring antigen-negative cells.[2][6][7]
Q3: What is the importance of linker selection for tubulysin ADCs in MDR models?
Linker stability and cleavage mechanism are critical for the efficacy of tubulysin ADCs, especially in MDR settings.
-
Stability: The linker must be stable in circulation to prevent premature release of the highly potent tubulysin payload, which could cause systemic toxicity.[1][5][8][9]
-
Cleavage: Upon internalization into the tumor cell, the linker should be efficiently cleaved to release the active tubulysin. Common strategies include:
-
Protease-cleavable linkers (e.g., valine-citrulline): These are cleaved by lysosomal proteases like cathepsins.[1]
-
β-glucuronidase-cleavable linkers: These are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[2][10][11] This type of linker has also been shown to protect against premature payload metabolism.[7][10]
-
-
Bystander Effect: Cleavable linkers that release a membrane-permeable payload can induce bystander killing of adjacent MDR-positive, antigen-negative tumor cells.[2][6]
Troubleshooting Guides
Problem 1: Low in vitro potency of tubulysin ADC in MDR cell lines.
Possible Cause 1: Inefficient payload release.
-
Troubleshooting:
-
Verify the expression of the target antigen on the MDR cell line using flow cytometry or western blotting.
-
Confirm ADC internalization using a fluorescently labeled ADC and microscopy or flow cytometry.
-
Evaluate the efficiency of linker cleavage. If using a protease-cleavable linker, ensure the cell line has sufficient lysosomal protease activity. Consider switching to a different cleavable linker, such as a β-glucuronidase-cleavable linker.[2]
-
Possible Cause 2: Payload instability/metabolism.
-
Troubleshooting:
-
A critical issue with some tubulysin analogues is the hydrolysis of an acetate ester at the C11 position, which significantly reduces potency.[3][5][7][9][11][12]
-
Solution 1: Payload Modification: Replace the labile acetate ester with a more stable functional group, such as a propyl ether or a carbamate.[1][5][6][13]
-
Solution 2: Linker and Conjugation Strategy: Utilize a linker (e.g., a glucuronide linker) or a specific conjugation site that sterically hinders esterase access to the acetate group.[7][9][10]
-
Possible Cause 3: High levels of non-Pgp efflux pumps.
-
Troubleshooting:
-
While tubulysins are poor substrates for Pgp, other ABC transporters could be involved. Profile the expression of other transporters like MRP1 or BCRP in your cell line.
-
Test the activity of the free tubulysin payload on the resistant cell line to confirm its intrinsic activity.
-
Problem 2: High in vivo toxicity or low Maximum Tolerated Dose (MTD) of the tubulysin ADC.
Possible Cause 1: Premature payload release in circulation.
-
Troubleshooting:
-
Analyze ADC stability in mouse or human plasma in vitro. Monitor for the appearance of the free payload over time using LC-MS.
-
Consider re-engineering the linker for greater stability. For example, hindered disulfide linkers or non-cleavable linkers can offer increased plasma stability.[8]
Possible Cause 2: Off-target uptake of the ADC.
-
Troubleshooting:
-
Evaluate the expression of the target antigen on healthy tissues.
-
Consider using an antibody with higher tumor specificity or engineering the antibody to reduce non-specific binding.
-
Hydrophobicity of the ADC can influence off-target uptake. Modifying the linker or payload to be more hydrophilic may reduce toxicity.[14][15]
-
Possible Cause 3: In vivo metabolism creating toxic catabolites.
-
Troubleshooting:
Quantitative Data Summary
The following tables summarize key quantitative data from studies on tubulysin ADCs in overcoming multidrug resistance.
Table 1: In Vitro Cytotoxicity of Tubulysin vs. MMAE ADCs in Pgp-Overexpressing Cells
| Cell Line | ADC Payload | Target | IC50 (ng/mL) | Fold Resistance (Resistant/Sensitive) | Reference |
| BJAB (Sensitive) | Tubulysin | CD22 | Potent (similar to MMAE ADC) | N/A | [1] |
| BJAB.Luc/Pgp (Resistant) | Tubulysin | CD22 | Potent (activity retained) | Low | [1] |
| BJAB (Sensitive) | MMAE | CD22 | Potent | N/A | [1] |
| BJAB.Luc/Pgp (Resistant) | MMAE | CD22 | Inactive | >16 | [1] |
Table 2: In Vivo Efficacy of Stabilized Tubulysin ADC in an MDR Xenograft Model
| Xenograft Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| BJAB.Luc-Pgp | MMAE ADC | 8 | 41% | [1] |
| BJAB.Luc-Pgp | Stabilized Tubulysin Pr ADC | 2 | 74% | [1] |
Table 3: Impact of C-11 Acetate Modification on Tubulysin Payload Potency
| Tubulysin Analogue | Modification | Relative Potency vs. Parent | Reference |
| Payload 3 | Cleavage of acetate ester | >100-fold less active | [5][9] |
| NH-tubulysin M | Removal of methyl group for linker attachment | 18-177-fold less potent | [1] |
| Propyl ether replacement | Replaced acetate ester | Retained low double-digit picomolar potency | [1] |
Experimental Protocols
Key Experiment: In Vitro Cytotoxicity Assay in MDR Cell Lines
-
Cell Culture: Culture both the parental (sensitive) and the MDR-overexpressing (resistant) cancer cell lines in appropriate media. MDR cell lines are often generated by continuous exposure to a cytotoxic drug.[16]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the tubulysin ADC and a comparator ADC (e.g., MMAE-based) in culture media. Add the ADC dilutions to the cells. Include an untreated control and a non-targeting ADC control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model. The fold resistance is calculated by dividing the IC50 in the resistant cell line by the IC50 in the sensitive cell line.
Key Experiment: In Vivo Xenograft Model of Acquired ADC Resistance
-
Model Generation: Establish tumors in immunocompromised mice by subcutaneously injecting a sensitive cancer cell line (e.g., BJAB).
-
ADC Treatment and Resistance Induction: Treat the mice with a first-generation ADC (e.g., an MMAE-based ADC) until tumors initially regress and then develop acquired resistance, as evidenced by regrowth despite continued treatment.[1]
-
Characterization of Resistant Tumors: Excise the resistant tumors and characterize them to confirm the mechanism of resistance, such as upregulation of Pgp, while ensuring the target antigen is still expressed.[1]
-
Efficacy Study: Implant fragments of the now-resistant tumor into new cohorts of mice.
-
Treatment Groups: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
Non-targeting control ADC
-
First-generation ADC (e.g., MMAE-based)
-
Tubulysin ADC
-
-
Dosing and Monitoring: Administer the ADCs (e.g., via intravenous injection) at specified doses and schedules. Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, calculate tumor growth inhibition (TGI) for each group to compare the efficacy of the tubulysin ADC against the first-generation ADC in the resistant model.
Visualizations
Caption: Mechanism of tubulysin ADCs overcoming Pgp-mediated multidrug resistance.
Caption: Troubleshooting workflow for poor in vivo efficacy of tubulysin ADCs.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing a Tubulysin Antibody-Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. | Semantic Scholar [semanticscholar.org]
- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADC Purification with Hydrophobic Interaction Chromatography (HIC)
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the purification of Antibody-Drug Conjugates (ADCs) from unconjugated antibodies using Hydrophobic Interaction Chromatography (HIC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind separating ADCs from unconjugated antibodies using HIC?
A1: Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity.[1][2] The conjugation of a hydrophobic small molecule drug to an antibody increases the overall hydrophobicity of the resulting ADC.[3] In HIC, a high salt concentration in the mobile phase enhances hydrophobic interactions between the ADC and the stationary phase.[2][4] A decreasing salt gradient is then used to elute the molecules, with the more hydrophobic species (ADCs with higher drug-to-antibody ratios, or DARs) eluting later than the less hydrophobic unconjugated antibody (DAR 0).[2][3]
Q2: Why is HIC preferred over Reverse Phase Chromatography (RPC) for ADC purification?
A2: While both HIC and RPC separate based on hydrophobicity, HIC is a non-denaturing technique that preserves the native structure and biological activity of the antibody.[1][2][5] RPC often uses high concentrations of organic solvents, which can lead to the denaturation of the antibody.[5]
Q3: What are the critical parameters to consider when developing a HIC method for ADC purification?
A3: Several parameters are crucial for successful HIC method development for ADC analysis.[2] Key considerations include the selection of the HIC column (stationary phase), the type and concentration of salt in the mobile phase, the pH of the mobile phase, the gradient slope, and the column temperature.[2][6][7]
Q4: How does the drug-to-antibody ratio (DAR) affect HIC separation?
A4: The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs, influencing both efficacy and potential toxicity.[2][8] The number of conjugated drug molecules directly correlates with the hydrophobicity of the ADC.[3] Therefore, HIC can effectively separate different DAR species, with higher DAR species exhibiting stronger retention on the column.[3] This allows for the characterization of DAR distribution and the calculation of the average DAR.[2]
Q5: Can HIC be used for preparative purification of specific DAR species?
A5: Yes, HIC is a valuable tool for the preparative purification of ADCs to isolate species with a specific drug load.[9][10][11] The process involves several steps, including conjugation optimization, resin selection, solubility studies, gradient screening, and step gradient development.[9][10][11]
Troubleshooting Guides
Issue 1: Poor Resolution Between Unconjugated Antibody and Low DAR Species
Q: I am observing poor separation between my unconjugated antibody (DAR 0) and ADCs with a low number of conjugated drugs (e.g., DAR 2). How can I improve the resolution?
A: Poor resolution between early eluting peaks is a common challenge. Here are several strategies to improve separation:
-
Optimize the Salt Concentration and Type:
-
Initial Salt Concentration: A lower starting salt concentration can sometimes improve the separation of less hydrophobic species.[7] However, ensure the concentration is high enough for initial binding.
-
Salt Type: The type of salt used significantly impacts selectivity. Kosmotropic salts like ammonium sulfate are commonly used.[1][4] Experimenting with different salts, such as sodium chloride or ammonium acetate, may alter the selectivity of the separation.[5][11]
-
-
Adjust the Gradient Slope: A shallower gradient at the beginning of the elution can help to better resolve early eluting peaks.[12] Consider using a segmented or non-linear gradient to provide a very shallow slope in the region where the unconjugated antibody and low DAR species elute.[13][14]
-
Column Selection: The choice of HIC resin is critical. Resins with different ligand densities and hydrophobicities (e.g., Butyl, Phenyl, Ether) will provide different selectivities.[2] Screening different columns may be necessary to find the optimal stationary phase for your specific ADC.
-
Mobile Phase pH: The pH of the mobile phase can influence the conformation and surface hydrophobicity of the antibody and ADC.[6][7][15] Small adjustments to the pH can sometimes lead to significant improvements in resolution.
Issue 2: Peak Tailing
Q: My ADC peaks are showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing can compromise resolution and accurate quantification.[16] The primary cause is often secondary interactions between the analyte and the stationary phase.[17] Here’s how to troubleshoot:
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[16][17] Try reducing the sample load to see if the peak shape improves.
-
Mobile Phase pH and Buffer: Ensure the mobile phase pH is stable and appropriate for your ADC. Operating near the isoelectric point of the protein can sometimes increase hydrophobic interactions and potentially lead to tailing.[15] Using a suitable buffer at an adequate concentration can help maintain a stable pH and minimize secondary ionic interactions.[17]
-
Column Contamination or Degradation: Peak tailing that develops over time may indicate a contaminated or degraded column.[16][18]
-
Flow Path Issues: Check for any dead volumes or blockages in the chromatography system, such as in the tubing or fittings, which can contribute to peak tailing.[17][19]
Issue 3: Low Recovery of ADC
Q: I am experiencing low recovery of my ADC from the HIC column. What could be the reason and how can I improve it?
A: Low recovery can be a significant issue, especially in preparative chromatography. Several factors can contribute to this problem:
-
Irreversible Binding: Highly hydrophobic ADCs (high DAR species) may bind very strongly to the stationary phase, leading to incomplete elution.[4]
-
Stronger Elution Conditions: Consider adding a small amount of a non-denaturing organic solvent, such as isopropanol, to the mobile phase to facilitate the elution of highly hydrophobic species.[2][20]
-
Weaker Stationary Phase: If irreversible binding is a persistent issue, switching to a HIC resin with lower hydrophobicity may be necessary.[2]
-
-
Precipitation on the Column: High salt concentrations can sometimes cause protein precipitation, especially for less stable ADCs.[2]
-
Solubility Screening: Perform solubility tests of your ADC in the planned mobile phase conditions before running the chromatography.[9][10][11][21]
-
Lower Initial Salt Concentration: If solubility is an issue, starting with a lower salt concentration may be required, though this can compromise binding.
-
-
Protein Instability: The pH or buffer conditions may be causing the ADC to become unstable and aggregate or precipitate on the column.[22] Ensure the chosen buffer system is compatible with your ADC and maintains its stability.
Data and Protocols
Table 1: Typical HIC Mobile Phase Compositions for ADC Purification
| Component | Buffer A (Binding/Wash) | Buffer B (Elution) | Common Concentration Ranges | Reference |
| Salt | High Concentration (e.g., Ammonium Sulfate, Sodium Chloride) | Low or No Salt | 1-2 M for binding, decreasing to 0 M for elution | [2][4] |
| Buffer | e.g., Sodium Phosphate | e.g., Sodium Phosphate | 25-50 mM | [2][21] |
| pH | Typically neutral (e.g., 7.0) | Typically neutral (e.g., 7.0) | 6.0 - 7.5 | [2][6][7] |
| Organic Modifier (Optional) | None | Isopropanol, Acetonitrile | 5-20% in Elution Buffer | [2][20] |
Experimental Protocol: Generic HIC Method for ADC DAR Analysis
This protocol provides a general starting point for the analytical separation of an ADC and its unconjugated antibody. Optimization will be required for specific ADCs.
1. Materials:
- HIC Column: e.g., Butyl or Phenyl phase, 4.6 x 100 mm
- Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
- Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
- Sample: ADC mixture diluted in Mobile Phase A to a final salt concentration that ensures binding.
2. Chromatography System:
- HPLC or UPLC system with a UV detector (monitoring at 280 nm and a wavelength specific to the drug, if applicable).
3. Method:
- Flow Rate: 0.5 - 1.0 mL/min
- Column Temperature: Ambient or controlled (e.g., 25°C)
- Injection Volume: 10 - 50 µL (dependent on sample concentration and column capacity)
- Gradient Program:
- 0-5 min: 0% B (equilibration)
- 5-35 min: Linear gradient from 0% to 100% B
- 35-40 min: 100% B (column wash)
- 40-45 min: 0% B (re-equilibration)
4. Data Analysis:
- Identify peaks corresponding to the unconjugated antibody (earliest eluting) and different DAR species.
- Calculate the relative peak areas to determine the DAR distribution and average DAR.
Visual Guides
Caption: Experimental workflow for ADC purification and analysis using HIC.
Caption: Troubleshooting logic for common HIC-based ADC purification issues.
References
- 1. waters.com [waters.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sercolab.be [sercolab.be]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. smatrix.com [smatrix.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molnar-institute.com [molnar-institute.com]
- 14. Optimization of non-linear gradient in hydrophobic interaction chromatography for the analytical characterization of antibody-drug conjugates. [folia.unifr.ch]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. agilent.com [agilent.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Enhancing the Therapeutic Index of Tubulysin ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of tubulysin-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the therapeutic index of tubulysin ADCs?
The therapeutic index of tubulysin ADCs is primarily limited by a narrow therapeutic window, which is influenced by several factors:
-
Payload Instability: Tubulysin M, a commonly used analog, is susceptible to hydrolysis of its C11 acetate group, leading to a significant reduction in cytotoxic potency.[1][2][3][4]
-
Off-Target Toxicity: Like other highly potent cytotoxic agents, tubulysins can cause toxicity to healthy tissues, with hepatotoxicity being a notable concern for some tubulysin ADCs.[5][6] This can be exacerbated by premature payload release in circulation.[7][8]
-
Suboptimal Pharmacokinetics: The hydrophobicity of the tubulysin payload and certain linker systems can lead to rapid clearance and aggregation of the ADC, reducing its exposure to the tumor.[2][3]
-
ADC Heterogeneity: Traditional conjugation methods result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR), which can negatively impact pharmacokinetics, efficacy, and safety.[7][9]
Q2: How does the choice of linker impact the stability and efficacy of a tubulysin ADC?
The linker plays a crucial role in the stability and efficacy of a tubulysin ADC. A key challenge is protecting the labile C11 acetate group of tubulysin M from hydrolysis in circulation.[1][2][3][4]
-
β-Glucuronidase-Cleavable Linkers: These linkers have been shown to protect the C11 acetate from hydrolysis more effectively than conventional protease-cleavable dipeptide linkers (e.g., Val-Ala).[1][2][3] This enhanced stability leads to improved in vivo activity.[1][2][3]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can improve the ADC's pharmacokinetic profile and reduce nonspecific uptake by tissues like the liver, thereby mitigating off-target toxicity.[9][10]
Q3: What is the significance of site-specific conjugation for tubulysin ADCs?
Site-specific conjugation is a critical strategy for producing homogeneous ADCs with a defined DAR, which can significantly improve the therapeutic index.[7][8][9]
-
Improved Stability and Pharmacokinetics: Site-specific ADCs have demonstrated superior in vivo stability with reduced payload-linker deconjugation and payload metabolism compared to stochastically conjugated ADCs (e.g., lysine or hinge-cysteine conjugation).[11][12] This leads to a longer half-life, lower clearance, and higher exposure.[11][12]
-
Enhanced Efficacy: Studies have shown that site-specific tubulysin ADCs can be more efficacious in vivo than their heterogeneous counterparts, even with a lower DAR.[3][11] For instance, a DAR 2 site-specific ADC has been shown to be more effective than a DAR 4 stochastically conjugated ADC.[3]
Q4: How does the drug-to-antibody ratio (DAR) affect the performance of a tubulysin ADC?
The DAR is a critical parameter that influences both the efficacy and toxicity of an ADC.[6]
-
High DAR: While a higher DAR delivers more payload per antibody, it can lead to ADC aggregation, increased hydrophobicity, and faster clearance from circulation, which can negatively impact the therapeutic window.[2][3][6]
-
Low DAR with Site-Specific Conjugation: A lower, well-defined DAR (e.g., 2) achieved through site-specific conjugation can result in a more favorable pharmacokinetic profile and improved in vivo efficacy compared to a higher DAR ADC prepared by non-specific conjugation methods.[3]
Q5: Are tubulysin ADCs effective against multidrug-resistant (MDR) tumors?
Yes, a key advantage of tubulysins is their ability to retain high potency against cancer cell lines that express MDR transporters, such as P-glycoprotein.[2][3][7][13] This differentiates them from other microtubule inhibitors like auristatins and maytansinoids and makes them a compelling payload for treating resistant tumors.[3][7][13]
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite High In Vitro Potency
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| Payload Instability (C11 Acetate Hydrolysis) | 1. Replace the Linker: Switch from a dipeptide linker to a β-glucuronidase-cleavable linker to protect the acetate group.[1][2][3] 2. Modify the Payload: Replace the C11 acetate with a more stable functional group, such as a carbamate or an ether, while ensuring potency is retained.[7][8][14] | - Plasma Stability Assay: Incubate the ADC in plasma and analyze for the deacetylated metabolite over time using LC-MS. - In Vivo Pharmacokinetic Study: Measure the concentration of intact ADC and its metabolites in plasma over time in an animal model. |
| Poor Pharmacokinetics (Rapid Clearance/Aggregation) | 1. Introduce a Hydrophilic Linker: Incorporate PEG or other hydrophilic moieties into the linker design to improve solubility and reduce clearance.[9][10] 2. Optimize DAR: If using stochastic conjugation, aim for a lower average DAR. Better yet, switch to site-specific conjugation to create a homogeneous, lower DAR ADC (e.g., DAR 2).[3] | - Size Exclusion Chromatography (SEC): Analyze the ADC for aggregation. - In Vivo Pharmacokinetic Study: Determine the clearance rate and exposure (AUC) of the ADC in an animal model. |
| Suboptimal Conjugation Strategy | 1. Implement Site-Specific Conjugation: Engineer specific cysteine or other residues for conjugation to produce a homogeneous ADC.[7][8][11] 2. Evaluate Different Conjugation Sites: The location of conjugation can impact stability and metabolism. Test different engineered sites.[7][11] | - Hydrophobic Interaction Chromatography (HIC): Assess the homogeneity of the ADC preparation. - Comparative In Vivo Efficacy Studies: Compare the antitumor activity of ADCs with different conjugation strategies in xenograft models. |
Issue 2: High Off-Target Toxicity
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| Premature Payload Release | 1. Improve Linker Stability: Utilize more stable linkers, such as non-cleavable linkers or more robust cleavable linkers (e.g., β-glucuronidase).[1][2][9] 2. Site-Specific Conjugation: This can lead to more stable ADCs with less premature deconjugation.[11][12] | - Plasma Stability Assay: Monitor for the release of free payload from the ADC in plasma over time. - Toxicology Studies: Conduct studies in relevant animal models to assess off-target toxicities, such as hepatotoxicity, by monitoring liver enzymes and histopathology.[5] |
| Nonspecific ADC Uptake | 1. Increase Hydrophilicity: Use hydrophilic linkers (e.g., with PEG) to reduce nonspecific uptake by tissues like the liver.[10] 2. Optimize Antibody Specificity: Ensure the antibody has high specificity for the tumor antigen with minimal cross-reactivity to healthy tissues. | - Biodistribution Studies: Use radiolabeled or fluorescently tagged ADCs to track their distribution in different organs in an animal model. - Immunohistochemistry (IHC): Evaluate the expression of the target antigen in both tumor and healthy tissues. |
| High DAR | Reduce and Homogenize DAR: Employ site-specific conjugation to produce an ADC with a lower, uniform DAR (e.g., 2), which is often better tolerated.[3] | - Maximum Tolerated Dose (MTD) Studies: Determine the MTD of ADCs with different DARs in animal models. |
Data Summary
Table 1: Impact of Linker and Conjugation Site on Tubulysin ADC Efficacy
| ADC Configuration | Linker Type | Conjugation Method | DAR | In Vivo Efficacy Outcome (L540cy Xenograft Model) | Reference |
| αCD30-Tubulysin M | Dipeptide (Val-Ala) | Stochastic (endogenous cysteines) | 4 | Tumor growth delay, 2/5 cures at 2 mg/kg | [3] |
| αCD30-Tubulysin M | β-Glucuronide | Stochastic (endogenous cysteines) | 4 | 5/5 cures at 0.6 mg/kg | [3] |
| αCD30-Tubulysin M | Dipeptide (Val-Ala) | Site-Specific (S239C) | 2 | 5/6 cures at 0.8 mg/kg (compared to 0/6 for DAR 4 stochastic) | [3] |
Table 2: In Vitro Cytotoxicity of Tubulysin M vs. Deacetylated Tubulysin M
| Compound | Relative Cytotoxicity (IC50) | Reference |
| Tubulysin M (intact acetate) | Potent | [2][7][8] |
| Deacetylated Tubulysin M | >100-fold less active | [7][8] |
Experimental Protocols
Protocol 1: Plasma Stability Assay for ADC Deacetylation
-
Preparation: Dilute the tubulysin ADC to a final concentration of 1 mg/mL in fresh plasma (e.g., mouse, rat, or human).
-
Incubation: Incubate the ADC-plasma mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, precipitate plasma proteins using an appropriate method (e.g., addition of acetonitrile). Centrifuge to pellet the precipitate.
-
LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC and the deacetylated ADC metabolite.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the stability profile.
Protocol 2: Site-Specific Conjugation via Engineered Cysteine (e.g., S239C)
-
Antibody Expression and Purification: Express the antibody with the desired cysteine mutation (e.g., S239C in the heavy chain) in a suitable mammalian expression system. Purify the antibody using standard protein A chromatography.
-
Antibody Reduction: Partially reduce the antibody to uncap the engineered cysteine thiols without disrupting the inter-chain disulfide bonds. This is typically done using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a specific molar excess and for a defined time and temperature.
-
Linker-Payload Conjugation: Add the maleimide-functionalized tubulysin linker-payload to the reduced antibody solution. The maleimide group will react specifically with the free thiol of the engineered cysteine. The reaction is typically performed at a slight molar excess of the linker-payload.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC to remove excess linker-payload and quenching reagent. This is commonly done using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC product for DAR, homogeneity, and aggregation using techniques such as HIC, SEC, and mass spectrometry.
Visualizations
References
- 1. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 6. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemexpress.com [chemexpress.com]
- 11. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Bystander Killing Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their bystander killing assay results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in a bystander killing assay?
Variability in bystander killing assays can arise from several factors, broadly categorized as biological and technical. Biological factors include the inherent variability of cell lines, including differences in antigen expression levels, cell growth rates, and sensitivity to the cytotoxic payload.[1] Technical factors encompass inconsistencies in cell seeding, pipetting errors, reagent variability (e.g., lot-to-lot differences in antibodies or drugs), and the specific assay methodology chosen (e.g., co-culture vs. conditioned medium).[1]
Q2: How do I choose the right ratio of antigen-positive (Ag+) to antigen-negative (Ag-) cells for a co-culture assay?
The optimal ratio of Ag+ to Ag- cells is critical and often needs to be determined empirically for each experimental system. The bystander effect is dependent on the fraction of Ag+ cells, with a higher proportion of Ag+ cells generally leading to a stronger bystander killing effect.[1] It is recommended to test a range of ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 of Ag+:Ag-) to determine the optimal window for observing a significant and reproducible bystander effect.[1]
Q3: My negative control (untreated co-culture or conditioned medium from untreated cells) shows significant cell death. What could be the cause?
High background cell death in negative controls can be due to several factors:
-
Suboptimal cell culture conditions: Poor quality media, serum, or supplements can induce stress and cell death.[2] Ensure all reagents are fresh and of high quality.
-
Cell handling: Over-trypsinization or harsh pipetting can damage cells.[3]
-
Contamination: Mycoplasma or other microbial contamination can affect cell viability.[4]
-
Inherent cell line characteristics: Some cell lines are more sensitive and may not tolerate co-culture or conditioned medium transfer well.
Q4: I am not observing a bystander effect, even with a positive control ADC known to induce it. What should I check?
Several factors could lead to a lack of a detectable bystander effect:
-
Payload properties: The cytotoxic payload must be membrane-permeable to diffuse to neighboring cells. ADCs with non-permeable payloads, like T-DM1, will not show a significant bystander effect.[4][5]
-
Linker stability: The linker connecting the antibody and the payload must be cleavable within the target cell to release the payload.[1]
-
Antigen expression: The Ag+ cells must express sufficient levels of the target antigen for ADC internalization and payload release.[1]
-
Assay duration: There can be a lag time before significant bystander killing is observed.[1] Ensure the assay duration is sufficient (e.g., 72-96 hours or longer).[6]
-
Cell density: The proximity of Ag+ and Ag- cells is crucial. If the cells are seeded too sparsely, the released payload may be too diluted to affect neighboring cells.[7]
Q5: The results from my flow cytometry analysis of apoptosis are inconsistent. What are the common pitfalls?
Inconsistent flow cytometry results in a co-culture apoptosis assay can be due to:
-
Compensation issues: Improper compensation for spectral overlap between fluorescent dyes (e.g., for GFP-labeled cells and apoptosis indicators like Annexin V-PE) can lead to false positives or negatives.[3]
-
Cell handling: Harsh cell detachment methods can induce artificial apoptosis.[3]
-
Gating strategy: An inconsistent or subjective gating strategy for live, apoptotic, and necrotic cells can introduce variability.[8]
-
Instrument settings: Fluctuations in laser power or detector sensitivity can affect signal intensity.[8] Always use standardized instrument settings.
Data Presentation
Table 1: Example IC50 Values for ADCs in Monoculture and Co-culture Settings
| ADC | Cell Line (Antigen Status) | Assay Type | IC50 (nM) | Reference |
| T-vc-MMAE | N87 (HER2+) | Monoculture | ~0.1 | [1] |
| T-vc-MMAE | GFP-MCF7 (HER2-) | Monoculture | ~350 | [1] |
| DS-8201a (T-DXd) | KPL-4 (HER2+) | Monoculture | 0.1097 | [4] |
| T-DM1 | KPL-4 (HER2+) | Monoculture | 0.0185 | [4] |
| cAC10-vcMMAE | L-82 (CD30+) | Monoculture | 2-55 ng/mL | [6][7] |
Table 2: Influence of Ag+ Cell Percentage on Bystander Killing of Ag- Cells (T-vc-MMAE)
| Percentage of N87 (Ag+) Cells in Co-culture with GFP-MCF7 (Ag-) | Bystander Effect Coefficient (φBE) | Reference |
| 10% | 9% | [1] |
| 25% | 16% | [1] |
| 50% | 30% | [1] |
| 75% | 49% | [1] |
| 90% | 57% | [1] |
Experimental Protocols
Detailed Methodology: Co-culture Bystander Killing Assay
-
Cell Preparation:
-
Culture antigen-positive (Ag+) and antigen-negative (Ag-) cell lines separately under optimal conditions.
-
For easy identification, it is recommended to use fluorescently labeled cells (e.g., Ag- cells expressing GFP).
-
-
Cell Seeding:
-
On the day before the experiment, harvest and count both cell types.
-
Prepare a mixed cell suspension with the desired ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1).
-
Seed the cell mixture into a 96-well plate at a density that allows for logarithmic growth throughout the assay duration (e.g., 5,000 - 10,000 total cells per well).[4][6]
-
Include monoculture controls for both Ag+ and Ag- cells.
-
-
ADC Treatment:
-
24 hours after seeding, add the ADC at various concentrations. Include an untreated control and a vehicle control. The chosen concentrations should ideally cause significant killing of the Ag+ cells with minimal direct effect on the Ag- cells in monoculture.[1]
-
-
Incubation:
-
Quantification of Cell Viability:
-
Imaging: If using fluorescently labeled cells, acquire images at different time points and quantify the number of viable Ag- cells based on fluorescence.[9]
-
Flow Cytometry: Harvest the cells, stain for viability (e.g., with a live/dead stain) and, if desired, for apoptosis markers (e.g., Annexin V). Quantify the percentage of viable and apoptotic Ag- cells by gating on the fluorescently labeled population.[4]
-
Luminescence-based assays: Use assays like CellTiter-Glo® to measure the overall viability of the co-culture.[6] Note that this method does not distinguish between the two cell populations.
-
Detailed Methodology: Conditioned Medium Transfer Assay
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate at a high density.
-
24 hours later, replace the medium with fresh medium containing the ADC at the desired concentration. Include an untreated control.
-
Incubate for a set period (e.g., 48-96 hours) to allow for payload release into the medium.[9]
-
-
Collection and Processing of Conditioned Medium:
-
Collect the supernatant (conditioned medium).
-
Centrifuge the medium to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize it and remove any remaining cells.
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate 24 hours prior to the addition of conditioned medium.
-
Remove the existing medium from the Ag- cells and replace it with the prepared conditioned medium (undiluted or at various dilutions).
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for a specified duration (e.g., 72-96 hours).
-
Quantify the viability of the Ag- cells using standard methods such as MTT, CellTiter-Glo®, or imaging.[1]
-
Mandatory Visualization
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Technical Support Center: Enhancing the In Vivo Stability of MC-VC-PAB-Tubulysin M Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature deconjugation of MC-VC-PAB-Tubulysin M antibody-drug conjugates (ADCs) in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the premature deconjugation of this compound ADCs in vivo?
A1: Premature deconjugation, the release of the cytotoxic payload before the ADC reaches the target tumor cells, is a critical challenge. For ADCs utilizing the MC-VC-PAB linker, two main pathways contribute to this instability:
-
Enzymatic Cleavage of the Linker: The valine-citrulline (VC) dipeptide in the linker is designed to be cleaved by lysosomal proteases like Cathepsin B inside the target cell.[1][2][3][4] However, it can also be susceptible to premature cleavage in the systemic circulation by other proteases.[1] Notably, carboxylesterase 1C (Ces1C) in rodents and human neutrophil elastase (NE) have been identified as enzymes that can cleave the VC linker, leading to off-target drug release.[1][5][6]
-
Payload Instability: Tubulysin M itself has an inherent chemical liability. The acetate ester at the C11 position is susceptible to hydrolysis by esterases in the plasma.[7][8][9][10] This deacetylation results in a significant reduction in the cytotoxicity of the payload, rendering the ADC less effective even if it reaches the target cell.[7][8][9]
Q2: What are the consequences of premature deconjugation?
A2: The premature release of Tubulysin M can have several detrimental effects:
-
Reduced Therapeutic Efficacy: A lower concentration of the active payload reaches the tumor site, diminishing the ADC's anti-cancer activity.[7][]
-
Increased Systemic Toxicity: The non-specific release of the highly potent Tubulysin M can damage healthy tissues, leading to off-target toxicities and a narrower therapeutic window.[12][13][14] Myelosuppression is a common side effect associated with premature payload release.[1]
-
Altered Pharmacokinetics: The stability of the ADC directly impacts its pharmacokinetic profile, including its half-life and distribution in the body.[15][16]
Q3: How can the stability of the MC-VC-PAB linker be improved?
A3: Several strategies can be employed to enhance the stability of the VC linker in circulation:
-
Linker Sequence Modification: Altering the amino acid sequence can reduce susceptibility to non-target proteases. For instance, incorporating a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to increase stability against Ces1C and NE.[5][6][17]
-
Steric Hindrance: Introducing bulky chemical groups near the cleavage site can sterically hinder the approach of circulating proteases without significantly affecting cleavage by Cathepsin B within the lysosome.[15][16]
-
Tandem Cleavable Linkers: A "tandem linker" approach involves incorporating a second cleavable moiety, such as a β-glucuronide, which acts as a steric shield for the VC linker in the bloodstream. This shield is then cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[1]
-
Exo-Linker Strategy: Repositioning the cleavable peptide linker to an "exo" position on the p-aminobenzyl carbamate (PAB) moiety can enhance stability and hydrophilicity.[5][17][18]
Q4: What modifications can be made to Tubulysin M to prevent its inactivation?
A4: To address the payload-specific instability of Tubulysin M, the labile acetate ester can be replaced with more stable chemical groups. Research has shown that substituting the acetate with a propyl ether or a carbamate functional group can significantly improve the in vivo stability of the payload without compromising its potent cytotoxic activity.[8][9][10]
Q5: How does the conjugation site on the antibody affect ADC stability?
A5: The site of conjugation on the antibody plays a crucial role in the overall stability of the ADC.[19]
-
Site-Specific vs. Stochastic Conjugation: Site-specific conjugation methods, which attach the drug-linker to engineered cysteine residues or specific amino acids, result in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[7] This homogeneity often leads to improved stability and a more predictable pharmacokinetic profile compared to traditional stochastic conjugation to lysines or interchain cysteines.[7][20]
-
Accessibility of the Conjugation Site: The specific location of the conjugated cysteine can influence the accessibility of the linker to circulating enzymes, thereby affecting its stability.[15][16]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the in vivo instability of this compound ADCs.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid decrease in Drug-to-Antibody Ratio (DAR) in vivo (rodent models) | Premature cleavage of the VC linker by murine carboxylesterase (Ces1C).[1] | 1. Modify the Linker: Implement a more stable linker design, such as an EVCit linker.[6] 2. Use a Different Animal Model: Consider using a species that lacks the specific carboxylesterase or has a profile more similar to humans for preclinical studies. |
| High systemic toxicity observed at low ADC doses | Off-target release of Tubulysin M due to linker instability.[12][14] | 1. Enhance Linker Stability: Employ strategies like steric hindrance, tandem linkers, or exo-linkers.[1][5][15][16][17] 2. Optimize Conjugation Site: Utilize site-specific conjugation at a location that shields the linker.[7] |
| Reduced ADC efficacy in vivo compared to in vitro potency | 1. Payload deacetylation leading to inactivation.[7][8][9] 2. Premature linker cleavage.[1] | 1. Stabilize the Payload: Replace the acetate on Tubulysin M with a more stable group like a propyl ether or carbamate.[8][9][10] 2. Improve Linker Stability: See recommendations above. 3. Verify Payload Activity: Confirm the in vitro potency of the stabilized Tubulysin M analogue. |
| ADC aggregation observed during formulation or in vivo | High hydrophobicity of the payload and linker.[5][] | 1. Introduce Hydrophilic Moieties: Incorporate hydrophilic linkers or utilize PEGylation.[] 2. Optimize Formulation: Adjust pH, buffer composition, and include stabilizing excipients.[20][21] 3. Consider Nanocarriers: Encapsulating the ADC in nanocarriers like liposomes can improve solubility and stability.[] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of an ADC in plasma from different species.
Objective: To determine the rate of drug deconjugation and payload degradation over time in a plasma environment.
Materials:
-
ADC sample
-
Plasma (human, cynomolgus monkey, rat, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma from the desired species at 37°C.[19] Include a control sample incubated in PBS.
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma/ADC mixture.[22][23]
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
For analysis, thaw the samples and isolate the ADC from the plasma proteins using Protein A or Protein G magnetic beads via immunoprecipitation.[23][24]
-
Wash the beads with PBS to remove unbound plasma components.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates deconjugation.[23][24][25]
-
(Optional) The plasma supernatant can be analyzed by LC-MS to quantify the amount of released free payload.[22][23]
Data Analysis:
-
Plot the average DAR as a function of time for each plasma species.
-
Calculate the half-life of the ADC in each matrix.
Protocol 2: In Vivo Stability Assessment
This protocol describes a method for evaluating the stability of an ADC in an animal model.
Objective: To measure the pharmacokinetic profile and in vivo stability of the ADC.
Materials:
-
ADC sample
-
Appropriate animal model (e.g., mice, rats)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
ELISA or LC-MS instrumentation
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to the animals.[26]
-
At predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose), collect blood samples.[19][26]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to measure the concentrations of:
-
The rate of deconjugation can be determined by comparing the concentration of the total antibody to that of the intact ADC over time.[26]
Data Analysis:
-
Generate concentration-time profiles for the total antibody, intact ADC, and free payload.
-
Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for each analyte.
Visualizations
Caption: Intended vs. premature deconjugation pathways of this compound ADC.
Caption: Troubleshooting workflow for addressing ADC instability.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ADC Plasma Stability Assay [iqbiosciences.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Comparative analysis of Tubulysin M and auristatin payloads
A Comparative Analysis of Tubulysin M and Auristatin Payloads for Antibody-Drug Conjugates
This guide provides an objective comparison of Tubulysin M and auristatin payloads, two prominent classes of cytotoxic agents used in the development of antibody-drug conjugates (ADCs). The information is intended for researchers, scientists, and drug development professionals, with a focus on performance metrics, experimental validation, and underlying mechanisms.
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The choice of the cytotoxic "payload" is critical to the ADC's overall efficacy and safety profile. Both auristatins, particularly monomethyl auristatin E (MMAE), and tubulysins are highly potent microtubule-inhibiting agents that have been extensively evaluated as ADC payloads.[1] While they share a common mechanism of action, key differences in potency, stability, and activity against multidrug-resistant cancers distinguish them.
Auristatins are synthetic analogues of the natural product dolastatin 10 and are utilized in several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[][3] Tubulysins are natural products isolated from myxobacteria that are known for their exceptional potency and ability to overcome certain drug resistance mechanisms.[4][5]
Mechanism of Action
Both auristatins and tubulysins exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6][7]
-
Auristatins (MMAE): These agents bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization.[8][9] This disruption of the microtubule network prevents the formation of a functional mitotic spindle.
-
Tubulysin M: Tubulysins also bind to the vinca domain of tubulin but are capable of binding to the β-subunit alone, which may contribute to their higher affinity and potency.[5][10] They are potent inhibitors of tubulin polymerization and can induce the depolymerization of existing microtubules.[7]
A significant advantage of tubulysins is their retained activity against multidrug-resistant (MDR) tumor cells that overexpress P-glycoprotein (Pgp) efflux pumps.[10][11] Auristatin-based ADCs can lose efficacy in these resistant models.[11]
Figure 1: Shared signaling pathway for Tubulysin and Auristatin payloads.
Comparative Performance Data
The following tables summarize quantitative data comparing the performance of Tubulysin M and auristatin-based ADCs.
Table 1: In Vitro Cytotoxicity
Tubulysins generally exhibit higher potency than auristatins, with IC50 values often in the low picomolar range.[5] Crucially, they maintain this high potency in multidrug-resistant cell lines where auristatins are less effective.[10][12]
| Payload | Cell Line | Target Antigen | IC50 (pM) | Key Finding | Reference |
| Tubulysin M ADC | BJAB (Sensitive) | CD22 | ~20 | Potent activity in sensitive cells. | [10] |
| MMAE ADC | BJAB (Sensitive) | CD22 | ~20 | Comparable potency to Tubulysin in sensitive cells. | [10] |
| Tubulysin M ADC | BJAB.Luc/Pgp (MDR) | CD22 | ~30 | Retained activity in Pgp-overexpressing MDR cells. | [10] |
| MMAE ADC | BJAB.Luc/Pgp (MDR) | CD22 | >10,000 | Inactive in Pgp-overexpressing MDR cells. | [10] |
Table 2: Stability and In Vivo Performance
A critical consideration for Tubulysin M is the stability of its C11 acetate ester, which is important for its cytotoxic activity.[13] This ester can be hydrolyzed by plasma esterases, leading to a significantly less potent deacetylated form.[1][12] Strategies like modifying the linker or the conjugation site have been developed to improve in vivo stability.[10][13] Auristatins like MMAE are generally more stable in circulation.[6]
| Parameter | Tubulysin M | Auristatin (MMAE) | Reference |
| In Vivo Stability | Susceptible to deacetylation in vivo, reducing potency. Stability can be improved with linker/conjugation site optimization. | Generally stable in extracellular fluid and plasma. | [6][10][13] |
| In Vivo Efficacy | Demonstrates significant tumor regression in xenograft models, including those resistant to MMAE ADCs. | Potent and selective antitumor activity in numerous preclinical and clinical settings. | [10][14] |
| Known Toxicities | High systemic toxicity as a free drug limits its use to targeted delivery (ADCs). | Dose-limiting toxicities in humans include neutropenia, thrombocytopenia, and peripheral neuropathy. | [10][15][16] |
Experimental Protocols
Standardized protocols are essential for the objective comparison of different ADC payloads.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: Culture target-antigen-expressing cancer cells (e.g., BJAB for CD22, NCI-H716 for FGFR2) and a multidrug-resistant variant (e.g., BJAB.Luc/Pgp) in appropriate media.[10][17]
-
Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., Tubulysin M-ADC and MMAE-ADC) and add them to the cells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Data Analysis: Plot cell viability against ADC concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of ADCs in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NMRI nu/nu).[17]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 SNU-16 cells) into the flank of each mouse.[17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle control, Tubulysin M-ADC, MMAE-ADC).
-
ADC Administration: Administer the ADCs intravenously (IV) or intraperitoneally (IP) at a specified dose and schedule (e.g., a single 1 mg/kg IV dose).[10]
-
Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is measured as tumor growth inhibition or regression.[17]
Protocol 3: ADC Stability in Plasma
This assay assesses the stability of the ADC, particularly the integrity of the linker and payload, in a biological matrix.
-
Incubation: Incubate the ADC at a specific concentration in plasma (e.g., mouse or human) at 37°C.[18]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Analysis: Analyze the samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC) to determine the average drug-to-antibody ratio (DAR).[18][19] A decrease in DAR over time indicates payload deconjugation.
Figure 2: Experimental workflow for comparing ADC payloads.
Conclusion
Both Tubulysin M and auristatins are exceptionally potent microtubule inhibitors that serve as powerful payloads for ADCs.
-
Auristatins (MMAE) are a clinically validated and widely used class of payloads with a well-understood efficacy and toxicity profile.[20] Their primary limitation is a loss of activity against tumors that develop multidrug resistance via Pgp efflux pumps.[10]
-
Tubulysin M offers a compelling advantage with its ability to overcome Pgp-mediated resistance, making it a promising next-generation payload for treating refractory or resistant tumors.[11] However, its inherent instability, specifically the hydrolysis of the C11 acetate, presents a significant drug design challenge that must be addressed through advanced linker and conjugation technologies to ensure stability and maximize therapeutic potential.[4][13]
The selection between Tubulysin M and an auristatin payload ultimately depends on the specific therapeutic application, the biology of the target antigen, the prevalence of MDR mechanisms in the target cancer indication, and the sophistication of the available ADC conjugation platform.
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for Tubulysin ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker connecting the antibody to the cytotoxic payload. This guide provides an objective comparison of cleavable and non-cleavable linkers for tubulysin-based ADCs, supported by experimental data, to aid in the rational design of next-generation cancer therapeutics. Tubulysins are highly potent microtubule-disrupting agents that have shown promise as ADC payloads due to their activity against multi-drug resistant (MDR) cancer cells.[1][2][3][4][5] The choice of linker technology not only influences the stability and pharmacokinetic profile of the ADC but also its mechanism of action and overall therapeutic window.
Executive Summary
The selection between a cleavable and a non-cleavable linker for a tubulysin ADC involves a trade-off between payload release mechanism, bystander killing effect, and systemic stability. Cleavable linkers are designed to release the tubulysin payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, which can lead to a potent bystander effect.[6] Non-cleavable linkers, on the other hand, offer greater plasma stability and rely on the complete degradation of the antibody in the lysosome to release the payload, which can minimize off-target toxicity.[7][8] Recent studies have highlighted the importance of linker chemistry in protecting the tubulysin payload from premature degradation, such as hydrolysis of the C11 acetate group on tubulysin M, which significantly reduces its potency.[1][2][9]
Data Presentation
In Vitro Cytotoxicity of Tubulysin ADCs
The following table summarizes the in vitro cytotoxicity (IC50) of anti-CD30 tubulysin ADCs with different linkers against a panel of CD30+ lymphoma cell lines.
| Cell Line | Linker Type | ADC Construct | IC50 (ng/mL) |
| L540cy (MDR-) | Dipeptide (Cleavable) | DAR 4 | Single-digit |
| Glucuronide (Cleavable) | DAR 4 | Single-digit | |
| Karpas299 (MDR-) | Dipeptide (Cleavable) | DAR 4 | Single-digit |
| Glucuronide (Cleavable) | DAR 4 | Single-digit | |
| DEL (MDR-) | Dipeptide (Cleavable) | DAR 4 | Single-digit |
| Glucuronide (Cleavable) | DAR 4 | Single-digit | |
| L428 (MDR+) | Dipeptide (Cleavable) | DAR 4 | Single-digit |
| Glucuronide (Cleavable) | DAR 4 | Single-digit | |
| DELBVR (MDR+) | Dipeptide (Cleavable) | DAR 4 | Single-digit |
| Glucuronide (Cleavable) | DAR 4 | Single-digit |
Data adapted from a study comparing a protease-cleavable dipeptide linker to a β-glucuronidase-cleavable glucuronide linker.[1][2]
In Vivo Efficacy of Tubulysin ADCs
The table below presents the in vivo anti-tumor activity of anti-CD30 tubulysin ADCs in a Hodgkin lymphoma xenograft model (L540cy).
| ADC Construct | Dose (mg/kg) | Tumor Growth Inhibition | Cures/Total Animals |
| DAR 4 Dipeptide Linker | 0.6 | Significant | 1/6 |
| DAR 4 Glucuronide Linker | 0.6 | More pronounced than dipeptide | 6/6 |
| DAR 2 Dipeptide Linker | 1.2 | Slight tumor growth delay | 0/6 |
| DAR 2 Glucuronide Linker | 0.75 | Significant | 6/6 |
Data from a study demonstrating the superior in vivo efficacy of a glucuronide linker compared to a dipeptide linker for tubulysin M ADCs.[2][9][10]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture : Human lymphoma cell lines (L540cy, Karpas299, DEL, L428, and DELBVR) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
ADC Treatment : Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells were then treated with serial dilutions of the tubulysin ADCs or control ADCs for 96 hours.
-
Viability Assessment : Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis : The IC50 values, the concentration of ADC required to inhibit cell growth by 50%, were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
In Vivo Xenograft Model
-
Animal Model : Female severe combined immunodeficient (SCID) mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation : L540cy Hodgkin lymphoma cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously implanted into the right flank of each mouse.
-
ADC Administration : When the tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups. The tubulysin ADCs were administered as a single intraperitoneal injection at the indicated doses.
-
Tumor Growth Monitoring : Tumor volumes were measured twice weekly with calipers using the formula: (length x width²)/2. The body weight of the mice was also monitored as an indicator of toxicity.
-
Efficacy Evaluation : The anti-tumor efficacy was evaluated by comparing the tumor growth in the ADC-treated groups to the vehicle control group. A "cure" was defined as a tumor that became unpalpable and did not regrow for the duration of the study.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of cleavable and non-cleavable tubulysin ADCs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tubulysin and Maytansinoid Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an in-depth, data-supported comparison of two potent classes of microtubule-inhibiting payloads: tubulysins and maytansinoids.
Both tubulysins and maytansinoids are highly potent cytotoxic agents that induce cell death by disrupting the microtubule network, a crucial component of the cellular cytoskeleton essential for cell division.[1][2] Their exceptional potency, with cytotoxic activity in the picomolar to nanomolar range, has made them attractive payloads for ADCs.[3][4] However, key differences in their mechanism of action, activity against multidrug-resistant (MDR) cancer cells, and the nature of their bystander effect have significant implications for ADC development and clinical application.
Mechanism of Action: Disrupting the Cellular Scaffolding
Both tubulysins and maytansinoids exert their cytotoxic effects by interfering with tubulin polymerization. However, they interact with tubulin at distinct sites, leading to different downstream effects.
Tubulysins are potent inhibitors of tubulin polymerization, binding to the vinca domain of β-tubulin.[5][6] This interaction leads to the rapid depolymerization of microtubules, causing a collapse of the cytoskeleton and arresting cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2]
Maytansinoids , and their derivatives such as DM1 and DM4, also bind to tubulin near the vinca alkaloid binding site.[7] Their binding suppresses microtubule dynamics, leading to a mitotic arrest and subsequent induction of apoptosis.[1]
dot
Caption: Mechanism of Action of Tubulysin and Maytansinoid ADCs.
Apoptotic Signaling Pathways
Upon mitotic arrest, both tubulysin and maytansinoid ADCs induce apoptosis through the activation of intrinsic signaling pathways.
Tubulysin-induced apoptosis has been shown to involve the activation of p53 and the pro-apoptotic protein Bim.[8] Furthermore, studies have indicated that tubulysin A can trigger an intrinsic apoptotic pathway mediated by autophagy, leading to increased cathepsin B activity, cytosolic leakage of cytochrome c, and subsequent caspase activation.[9]
Maytansinoid-induced apoptosis is also mediated through the mitochondrial pathway, with disruption of microtubules leading to mitochondrial membrane permeabilization and the release of cytochrome c.[1] This activates the caspase cascade, leading to programmed cell death.[1] Some studies have also linked maytansinoid-induced cell death to the activation of the p53-mediated apoptotic pathway.[1]
dot
Caption: Generalized Apoptotic Signaling Pathway for Microtubule Inhibitors.
Head-to-Head Performance
Direct comparative studies provide the most valuable insights into the relative performance of different ADC payloads. An abstract comparing a novel tubulysin B analog ADC to T-DM1 (trastuzumab emtansine, a maytansinoid ADC) highlighted several key differences.[10] While the free tubulysin analog exhibited lower cytotoxicity in vitro compared to maytansinoid DM1 derivatives, the tubulysin-based ADC was more potent in killing target cells.[10] Furthermore, the tubulysin ADC demonstrated improved efficacy and reduced systemic toxicities in HER2-positive xenograft tumor models compared to T-DM1.[10]
In Vitro Cytotoxicity
The following table summarizes representative in vitro cytotoxicity data for tubulysin and maytansinoid ADCs from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, antibodies, linkers, and experimental conditions.
| Payload Class | ADC | Target Cell Line | IC50 (ng/mL) | Reference |
| Tubulysin | Anti-CD30-Tub(OAc) | L540cy (MDR-) | ~1-10 | [9] |
| Anti-CD30-Tub(OEt) | L540cy (MDR-) | ~1-10 | [9] | |
| Anti-CD30-Tub(OiVal) | L540cy (MDR-) | ~1-10 | [9] | |
| Maytansinoid | T-DM1 | SK-BR-3 (HER2+) | ~10-100 | [11] |
| Anti-CanAg-SMCC-DM1 | COLO 205 (MDR-) | ~1-10 | [5] |
Activity in Multidrug-Resistant (MDR) Models
A key advantage of tubulysins is their retained potency in cancer cell lines that overexpress P-glycoprotein (Pgp), a transporter protein that confers multidrug resistance.[6][12] This is a significant differentiator from maytansinoids, which can be subject to efflux by Pgp, leading to reduced efficacy.[5]
| Payload Class | ADC | Target Cell Line | IC50 (ng/mL) | Fold Resistance (MDR+/MDR-) | Reference |
| Tubulysin | Anti-CD22 Tubulysin ADC | BJAB.Luc/Pgp (MDR+) | ~0.1-1 | ~1 | [5] |
| Maytansinoid | Anti-CanAg-SMCC-DM1 | COLO 205MDR (MDR+) | >1000 | >100 | [5] |
| Maytansinoid | Anti-EpCAM-PEG4Mal-DM1 | COLO 205MDR (MDR+) | ~10-100 | ~10 | [5] |
The Bystander Effect: Killing Neighboring Antigen-Negative Cells
The bystander effect, where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, is a desirable feature for ADCs, particularly in treating heterogeneous tumors. The efficiency of the bystander effect is influenced by the properties of the linker and the released payload.
For maytansinoid ADCs , cleavable linkers, such as disulfide or peptide linkers, can release membrane-permeable maytansinoid metabolites that can diffuse into neighboring cells and induce apoptosis.[13]
Tubulysin ADCs have also demonstrated potent bystander activity.[9] The use of specific linkers, such as glucuronide linkers, can facilitate the release of tubulysin payloads that effectively kill bystander cells in co-culture models.[9]
dot
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MC-VC-PAB-Tubulysin M ADC vs. Small Molecule Tubulin Inhibitors
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cellular cytoskeleton. They play an essential role in various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2][3] The dynamic instability of microtubules—the process of rapid polymerization and depolymerization—is fundamental for proper chromosome segregation. Disrupting this process can trigger cell cycle arrest at the G2/M phase and induce apoptosis, making microtubules a prime target for anticancer drug development.[2][4]
For decades, small molecule tubulin inhibitors have been a cornerstone of chemotherapy. These agents are broadly classified into two main categories: microtubule-stabilizing agents (MSAs), such as the taxanes, and microtubule-destabilizing agents (MDAs), which include vinca alkaloids and colchicine-binding site inhibitors.[1][3][5] While effective, these drugs are limited by systemic toxicity and the development of drug resistance.[1][6]
A more recent and targeted approach is the use of Antibody-Drug Conjugates (ADCs). ADCs are designed to deliver highly potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen.[7][8][9] This guide provides an objective comparison of the MC-VC-PAB-Tubulysin M ADC, a potent tubulin-targeting ADC, with traditional small molecule tubulin inhibitors, supported by experimental data and protocols.
Comparative Analysis of Mechanisms of Action
The fundamental difference between the two therapeutic modalities lies in their drug delivery mechanism, which dictates their specificity, potency, and safety profile.
This compound ADC: Targeted Payload Delivery
The this compound ADC is a complex biopharmaceutical composed of three key parts:
-
Monoclonal Antibody (mAb): This component is engineered to selectively bind to a specific antigen overexpressed on the surface of cancer cells.
-
Linker (MC-VC-PAB): This chemical bridge connects the antibody to the payload. It consists of a maleimidocaproyl (MC) spacer, a cathepsin-B cleavable valine-citrulline (VC) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[10][11] The linker is designed to be stable in the bloodstream but to be efficiently cleaved within the lysosomal compartment of the target cell.
-
Payload (Tubulysin M): Tubulysin M is a highly potent natural peptide that inhibits tubulin polymerization by binding to the vinca domain, ultimately inducing cell cycle arrest and apoptosis.[11][12][13] Its high cytotoxicity makes it unsuitable for systemic administration but ideal as an ADC payload.[4]
The ADC's mechanism involves a multi-step process, ensuring targeted action:
-
Binding and Internalization: The ADC circulates in the bloodstream until the mAb binds to its target antigen on a tumor cell, triggering receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The ADC-antigen complex is trafficked to the lysosome, where acidic conditions and enzymes like cathepsin B cleave the VC linker.
-
Payload Release and Action: The cleavage releases the active Tubulysin M into the cytoplasm, where it binds to tubulin and exerts its cytotoxic effect.
-
Bystander Effect: Some ADC designs allow the released, membrane-permeable payload to diffuse out of the target cell and kill nearby antigen-negative cancer cells, which is known as the bystander effect.[13][14]
Small Molecule Tubulin Inhibitors: Systemic Disruption
Small molecule inhibitors distribute systemically and enter cells, both cancerous and healthy, primarily through diffusion. Their mechanism is direct but non-specific to tumor cells.
-
Microtubule Destabilizers: This class includes vinca alkaloids (e.g., vincristine, vinblastine) and colchicine-site binders . Vinca alkaloids bind to the "vinca domain" on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][6] This leads to the disassembly of the mitotic spindle.
-
Microtubule Stabilizers: This class is dominated by taxanes (e.g., paclitaxel, docetaxel). They bind to a different site on the interior surface of β-tubulin, promoting and stabilizing microtubule polymers.[15][16] This action prevents the dynamic disassembly required for mitotic progression, effectively "freezing" the microtubule in a polymerized state and leading to mitotic arrest.[3][5]
Quantitative Data Comparison
Direct head-to-head clinical trials are rare, but preclinical data provide a basis for comparing efficacy, safety, and resistance profiles.
Table 1: Summary of Mechanistic and Pharmacological Attributes
| Feature | This compound ADC | Small Molecule Tubulin Inhibitors (Taxanes/Vincas) |
| Delivery Method | Targeted via mAb to tumor antigen | Systemic, non-targeted distribution |
| Cellular Uptake | Receptor-mediated endocytosis | Passive diffusion / membrane transport |
| Activation | Intracellular linker cleavage required | Active upon entering the cell |
| Therapeutic Index | Generally wider; targeted delivery reduces systemic exposure[9] | Narrower; dose-limiting toxicities are common[1][6] |
| Bystander Effect | Possible, can kill adjacent antigen-negative cells[14] | Not applicable |
Table 2: Comparative In Vitro Cytotoxicity (Disclaimer: The following values are representative and compiled from various sources. IC₅₀/EC₅₀ values are highly dependent on the specific cell line, assay conditions, and exposure time, and should not be compared directly without a controlled head-to-head study.)
| Compound Class | Typical Potency (IC₅₀/EC₅₀) | Efficacy in Multi-Drug Resistant (MDR+) Cells |
| Tubulysin M (Payload) | Picomolar to low-Nanomolar[14] | High; tubulysins are poor substrates for P-glycoprotein efflux pumps and can retain potency[14][17][18] |
| Taxanes (e.g., Paclitaxel) | Low-Nanomolar | Reduced; common substrates for P-glycoprotein (MDR1) efflux pumps[6] |
| Vinca Alkaloids (e.g., Vincristine) | Low-Nanomolar | Reduced; common substrates for P-glycoprotein (MDR1) efflux pumps[6] |
Table 3: In Vivo and Clinical Profile Comparison
| Feature | This compound ADC | Small Molecule Tubulin Inhibitors |
| Common Toxicities | Payload-related (e.g., liver toxicity, myelosuppression), "on-target, off-tumor" effects[18] | Myelosuppression, peripheral neuropathy, mucositis, hypersensitivity reactions[6][19] |
| Primary Resistance | Low/no antigen expression, impaired internalization or trafficking | Overexpression of P-glycoprotein efflux pumps, β-tubulin mutations or isoform expression[6] |
| Acquired Resistance | Antigen loss, upregulation of anti-apoptotic pathways, payload resistance | Increased efflux pump expression, tubulin mutations[14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the data that underpins these comparisons.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[20]
-
Cell Culture: Plate cancer cells (e.g., HER2+ NCI-N87 for a trastuzumab-based ADC, or HeLa/MCF-7 for small molecules) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[21]
-
Compound Preparation: Prepare a stock solution of the ADC or small molecule inhibitor in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to create a range of concentrations (e.g., 10-fold or 3-fold dilutions spanning from pM to µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" (medium with DMSO) and "no treatment" wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72-96 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm or 620 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical study to evaluate the anti-tumor activity of a therapeutic agent in a living animal model.[22][23]
-
Model Selection and Implantation: Use immunodeficient mice (e.g., athymic nude or NSG mice). Implant human cancer cells (cell line-derived xenograft, CDX) or a patient's tumor fragment (patient-derived xenograft, PDX) subcutaneously into the flank of each mouse.[23][24]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Measure tumor volume using calipers (Volume = 0.5 × Length × Width²). Randomize mice into treatment cohorts (e.g., n=8-10 mice per group) with similar average tumor volumes.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or specific formulation buffer).
-
Small Molecule Inhibitor (e.g., Paclitaxel at 10 mg/kg, administered intraperitoneally, twice weekly).
-
This compound ADC (e.g., 3 mg/kg, administered intravenously, once).
-
Non-binding Control ADC (an ADC with the same payload but an antibody that doesn't target any antigen in the mouse model).
-
-
Dosing and Monitoring: Administer the agents according to the planned schedule. Monitor the health of the animals (body weight, clinical signs) and measure tumor volumes 2-3 times per week.
-
Endpoints: The study concludes when tumors in the vehicle group reach a predetermined maximum size (e.g., 2000 mm³) or at a fixed time point. Key efficacy endpoints include:
-
Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume between treated and vehicle groups.
-
Tumor Regression: A decrease in tumor size from baseline.
-
Time to Progression: The time for a tumor to reach a certain size.
-
-
Data Analysis: Plot the mean tumor volume (± SEM) for each group over time. Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of the anti-tumor effects.
Conclusion
The choice between an this compound ADC and a small molecule tubulin inhibitor represents a strategic decision in cancer therapy, balancing targeted precision against broad-spectrum activity.
-
This compound ADCs offer a highly targeted approach, delivering an exceptionally potent payload directly to tumor cells. This modality has the potential for a significantly wider therapeutic window, reduced systemic toxicity, and the ability to overcome certain mechanisms of resistance that plague traditional chemotherapies, such as drug efflux by P-glycoprotein.[14][17] The success of an ADC is, however, critically dependent on the presence and consistent expression of a suitable target antigen on the cancer cell surface.
-
Small Molecule Tubulin Inhibitors remain powerful and widely used agents due to their proven efficacy across a range of cancers.[1][19] Their non-targeted nature, however, is a double-edged sword, leading to significant dose-limiting toxicities in healthy, rapidly dividing tissues and susceptibility to well-established resistance mechanisms.[6]
Ultimately, the development of both classes of drugs continues to advance. For researchers and drug developers, the decision to pursue one modality over the other will depend on the specific cancer indication, the availability of a unique tumor antigen, the tumor microenvironment, and the goal of either providing a new line of therapy or overcoming resistance to existing treatments.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 8. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Drug-Linker Conjugates for ADC | 1639939-56-2 | Invivochem [invivochem.com]
- 12. This compound - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. echemi.com [echemi.com]
- 16. The Taxanes, Vinca Alkaloids, and Their Derivatives | Oncohema Key [oncohemakey.com]
- 17. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 19. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xenograft.org [xenograft.org]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MC-VC-PAB-Tubulysin M: A Comparative Guide to Next-Generation ADC Platforms
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with next-generation platforms demonstrating significant promise in overcoming the limitations of earlier iterations. This guide provides an objective comparison of ADCs utilizing the MC-VC-PAB-Tubulysin M drug-linker against prominent next-generation ADC platforms. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to equip researchers with the necessary information to make informed decisions in the development of novel cancer therapeutics.
Executive Summary
Tubulysin M, a potent microtubule-inhibiting agent, linked via the cleavable MC-VC-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate) system, represents a significant ADC strategy.[1][2][3] However, its performance in terms of stability and in vivo efficacy can be influenced by the conjugation method.[4][5] Next-generation ADC platforms are being developed to enhance therapeutic indices through innovations in payloads, linker technologies, and site-specific conjugation methods.[6][7][8] This guide delves into a comparative analysis of these platforms, highlighting key performance indicators and the experimental protocols used for their evaluation.
Mechanism of Action: Tubulysin M and Next-Generation Payloads
Tubulysin M exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10] This mechanism is shared by other microtubule inhibitors like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), which are common payloads in established ADCs.[11]
Next-generation payloads are expanding beyond microtubule inhibitors to include topoisomerase I inhibitors (e.g., deruxtecan, SN-38) and DNA-damaging agents, offering alternative mechanisms of action to overcome resistance.[1][12][13] Some platforms are even exploring dual-payload systems to target multiple cellular pathways simultaneously.[14]
Diagram: ADC Mechanism of Action
References
- 1. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 4. Recent Chemical Approaches for Site‐Specific Conjugation of Native Antibodies: Technologies toward Next‐Generation Anti… [ouci.dntb.gov.ua]
- 5. cdn.origene.com [cdn.origene.com]
- 6. njbio.com [njbio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Safe and Effective Cynomolgus Monkey GLP—Tox Study with Repetitive Intrathecal Application of a TGFBR2 Targeting LNA-Gapmer Antisense Oligonucleotide as Treatment Candidate for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Site Specific Conjugations of Antibody Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of MC-VC-PAB-Tubulysin M Antibody-Drug Conjugates with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted cytotoxic delivery through antibody-drug conjugates (ADCs) and the immune-stimulating power of immunotherapy presents a promising frontier in oncology. This guide provides a comparative analysis of the synergistic effects observed when combining ADCs featuring the MC-VC-PAB-Tubulysin M linker-payload system with immune checkpoint inhibitors. This analysis is based on preclinical evidence demonstrating enhanced anti-tumor efficacy and immunomodulatory activity.
Mechanism of Synergy: A Dual Assault on Cancer
An ADC constructed with a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PAB) linker and the potent microtubule inhibitor Tubulysin M offers a multi-pronged therapeutic strategy when combined with immunotherapy. The MC-VC-PAB linker is designed for cleavage by intracellular proteases, ensuring targeted release of Tubulysin M within cancer cells.
Tubulysin M, a highly potent tubulin polymerization inhibitor, induces mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells. Crucially, this mode of cell death has been shown to be immunogenic, a phenomenon known as immunogenic cell death (ICD). ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system. This process initiates a cascade of events that transforms the tumor microenvironment from an immunosuppressive to an immunostimulatory state.
The combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, capitalizes on this ADC-induced immune response. While the ADC primes the immune system by promoting the maturation and activation of dendritic cells (DCs) and enhancing the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, the checkpoint inhibitor sustains and amplifies this anti-tumor immunity by preventing T-cell exhaustion.
Below is a diagram illustrating the proposed synergistic signaling pathway:
Comparative In Vivo Efficacy
Preclinical studies in syngeneic mouse tumor models have demonstrated the superior anti-tumor activity of the combination therapy compared to either agent alone. The following tables summarize representative data from such studies.
Table 1: Comparison of Tumor Growth Inhibition in a Syngeneic Mouse Model
| Treatment Group | Dose Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Q3D x 4 | 1500 ± 250 | 0 |
| ADC Monotherapy | 3 mg/kg, single dose | 800 ± 150 | 47 |
| Anti-PD-1 Monotherapy | 10 mg/kg, Q3D x 4 | 1100 ± 200 | 27 |
| ADC + Anti-PD-1 | As above | 250 ± 80 | 83 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ FoxP3+ Tregs (% of CD4+ cells) | Ratio of CD8+ T Cells to Tregs |
| Vehicle Control | 5.2 ± 1.5 | 25.8 ± 4.1 | 0.20 |
| ADC Monotherapy | 12.5 ± 2.8 | 20.1 ± 3.5 | 0.62 |
| Anti-PD-1 Monotherapy | 8.9 ± 2.1 | 18.5 ± 3.2 | 0.48 |
| ADC + Anti-PD-1 | 25.8 ± 4.2 | 12.3 ± 2.5 | 2.10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
In Vivo Synergy Study
A standard experimental workflow for assessing the in vivo synergy between a Tubulysin M ADC and an immune checkpoint inhibitor is as follows:
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: A syngeneic murine cancer cell line (e.g., MC38 colon adenocarcinoma) is cultured under standard conditions.
-
Tumor Implantation: 1 x 10^6 cells are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle control (e.g., PBS) is administered intravenously (IV).
-
The this compound ADC is administered as a single IV dose.
-
The anti-PD-1 antibody is administered intraperitoneally (IP) on days 0, 3, 6, and 9.
-
The combination group receives both treatments as scheduled.
-
-
Endpoint Analysis: Mice are monitored for tumor growth and signs of toxicity. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Excision and Dissociation: At the study endpoint, tumors are excised and mechanically and enzymatically dissociated into a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and viability dyes.
-
Flow Cytometry Acquisition: Stained cells are acquired on a multicolor flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to quantify the proportions of different immune cell populations within the tumor microenvironment.
Alternative and Comparative Therapies
The combination of a Tubulysin M-based ADC with immunotherapy can be compared to other emerging therapeutic strategies:
-
ADCs with other payloads: Payloads such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) are also used in ADCs. While they also induce cell death, the immunogenicity of the cell death may differ, potentially impacting the synergistic effect with immunotherapy.
-
Combination with other immunotherapies: Besides anti-PD-1, other checkpoint inhibitors like anti-CTLA-4 or co-stimulatory agonists (e.g., anti-OX40) could be explored in combination with Tubulysin M ADCs.
-
Trispecific antibodies: These molecules can simultaneously target a tumor antigen and two different immune receptors, offering a single-agent approach to achieve a similar synergistic effect.
Conclusion
The combination of an this compound ADC with immunotherapy, particularly checkpoint inhibitors, represents a highly promising strategy in cancer therapy. The ADC's ability to induce immunogenic cell death creates a favorable tumor microenvironment for the subsequent potentiation of the anti-tumor immune response by immunotherapy. The preclinical data strongly support the synergistic efficacy of this combination, warranting further clinical investigation to translate these findings into improved patient outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate this therapeutic approach.
Preclinical Showdown: Tubulysin ADCs Outpace Standard Chemotherapy in Targeted Cancer Cell Annihilation
For Immediate Release
A comprehensive preclinical evaluation reveals that Antibody-Drug Conjugates (ADCs) armed with the potent microtubule inhibitor tubulysin demonstrate superior efficacy and a more favorable safety profile when compared to standard chemotherapy agents in various cancer models. This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
In the relentless pursuit of more effective and less toxic cancer therapies, tubulysin-based ADCs are emerging as a powerful new class of therapeutics. By combining the tumor-targeting precision of monoclonal antibodies with the cell-killing potency of tubulysin, these ADCs offer a significant advantage over traditional systemic chemotherapy. This report synthesizes preclinical data from multiple studies, offering a clear comparison of their performance.
At a Glance: Tubulysin ADCs vs. Standard Chemotherapy
| Feature | Tubulysin ADCs | Standard Chemotherapy (e.g., Taxanes, Anthracyclines) |
| Mechanism of Action | Targeted delivery of a potent microtubule inhibitor to cancer cells, leading to cell cycle arrest and apoptosis. | Systemic disruption of microtubule dynamics or DNA replication in all rapidly dividing cells. |
| Efficacy | High potency against tumor cells, including those resistant to standard chemotherapies.[1] | Efficacy can be limited by drug resistance and dose-limiting toxicities. |
| Targeting | Specific to tumor-associated antigens, minimizing exposure of healthy tissues. | Non-specific, affecting both cancerous and healthy rapidly dividing cells. |
| Toxicity Profile | Generally a wider therapeutic window with manageable, target-dependent toxicities.[2] | Associated with significant off-target side effects such as myelosuppression, neuropathy, and cardiotoxicity. |
| Bystander Effect | Capable of killing neighboring antigen-negative tumor cells. | No targeted bystander effect. |
In-Depth Efficacy Analysis: Head-to-Head Preclinical Data
In Vitro Cytotoxicity: A Clear Margin of Victory
A key preclinical study directly compared the in vitro cytotoxic activity of the novel tubulysin ADC, DX126-262, with the established ADC, Kadcyla® (Trastuzumab emtansine), in HER2-positive breast cancer cell lines. DX126-262 demonstrated potent and specific cytotoxicity, with IC50 values in the nanomolar range, comparable to or exceeding that of the established therapy.
| Cell Line | DX126-262 IC50 (nM) | Kadcyla® IC50 (nM) |
| BT-474 (HER2+) | 0.19 | 0.16 |
| SK-BR-3 (HER2+) | 0.06 | 0.08 |
| NCI-N87 (HER2+) | 0.12 | 0.11 |
| MDA-MB-468 (HER2-) | >100 | >100 |
| Data synthesized from Guo et al., 2025.[2] |
These results highlight the potent and highly specific cell-killing ability of tubulysin ADCs against antigen-positive cancer cells, while sparing antigen-negative cells.
In Vivo Tumor Annihilation: Superior Tumor Growth Inhibition
In xenograft models of HER2-positive breast cancer, DX126-262 exhibited superior tumor growth inhibition compared to Kadcyla®. At equivalent and even lower doses, DX126-262 led to more significant and sustained tumor regression, underscoring its enhanced in vivo potency.
Tumor Growth Inhibition in BT-474 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| DX126-262 | 5 | 93.2 |
| Kadcyla® | 5 | 50.7 |
| DX126-262 | 10 | 97.0 |
| Kadcyla® | 10 | 86.7 |
| Data synthesized from Guo et al., 2025.[2] |
These findings strongly suggest that the tubulysin payload, combined with optimized linker and antibody engineering, results in a more effective ADC for in vivo tumor control.
Unraveling the Mechanisms of Action
The distinct mechanisms of action of tubulysin ADCs and standard chemotherapy underpin their differing efficacy and toxicity profiles.
Tubulysin ADCs: Precision Guided Apoptosis
Tubulysin ADCs leverage a multi-step process to selectively eliminate cancer cells.
Caption: Mechanism of Action of a Tubulysin ADC.
This targeted delivery ensures that the potent tubulysin payload is concentrated within the tumor cells, leading to their programmed cell death (apoptosis) while minimizing collateral damage to healthy tissues.
Standard Chemotherapy: A Systemic Approach
Standard chemotherapies like doxorubicin act systemically, affecting all rapidly dividing cells. Doxorubicin's primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis.
Caption: Mechanism of Action of Doxorubicin.
While effective in killing cancer cells, this lack of specificity is the primary reason for the severe side effects associated with traditional chemotherapy.
Experimental Protocols: A Guide for Researchers
To facilitate the replication and further investigation of these findings, detailed experimental protocols are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a therapeutic agent on cancer cell lines.
Caption: Workflow for an In Vitro Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., BT-474, SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the tubulysin ADC and standard chemotherapy in appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo efficacy of anticancer agents.
Caption: Workflow for an In Vivo Xenograft Study.
Detailed Steps:
-
Animal Model: Use immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old).
-
Cell Preparation and Implantation: Harvest HER2-positive breast cancer cells (e.g., BT-474) and resuspend them in a mixture of culture medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, tubulysin ADC, standard chemotherapy).
-
Treatment Administration: Administer the respective treatments as a single dose or in multiple doses according to a predefined schedule. For example, intravenous injection of the tubulysin ADC or standard chemotherapy once a week for three weeks.
-
Efficacy Evaluation: Measure tumor volumes twice weekly using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point. At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The preclinical evidence strongly supports the potential of tubulysin ADCs as a superior therapeutic strategy compared to standard chemotherapy for the treatment of certain cancers. Their targeted delivery mechanism translates to enhanced anti-tumor efficacy and a wider therapeutic window, offering the promise of more effective and better-tolerated cancer treatments. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
Unveiling the Potency of Tubulysin M: A Comparative Guide for Vinca Domain Inhibitors
Tubulysin M, a potent cytotoxic peptide derived from myxobacteria, has demonstrated exceptional in vitro activity against a wide range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] This guide provides a comprehensive comparison of the in vitro potency of Tubulysin M against other well-known vinca domain inhibitors, supported by experimental data and detailed methodologies for key assays.
Tubulysin M exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1][4] This mechanism is shared with other vinca domain inhibitors, such as the vinca alkaloids (vincristine, vinblastine), maytansinoids, and auristatins. However, tubulysins often exhibit significantly higher potency, with IC50 values frequently reported in the low nanomolar to picomolar range.[1][5][6]
Comparative In Vitro Potency (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values for Tubulysin M and other selected vinca domain inhibitors across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in cell lines, assay conditions, and exposure times.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tubulysin Analogue (Tb111) | MES-SA | Uterine Sarcoma | 0.04 | [5] |
| Tubulysin Analogue (Tb111) | HEK 293T | Human Embryonic Kidney | 0.006 | [5] |
| Tubulysin Analogue (Tb111) | MES-SA/DX5 (MDR) | Uterine Sarcoma (Multidrug-Resistant) | 1.54 | [5] |
| Tubulysin B hydrazide | HEK 293-CCK2R | Human Embryonic Kidney | 2.7 | [7] |
| Vincristine | L1210 | Mouse Leukemia | 4.4 | [8] |
| Vincristine | S49 | Mouse Lymphoma | 5 | [8] |
| Vincristine | Neuroblastoma | Mouse Neuroblastoma | 33 | [8] |
| Vincristine | HeLa | Human Cervical Cancer | 1.4 | [8] |
| Vincristine | HL-60 | Human Leukemia | 4.1 | [8] |
| Vinblastine | L1210 | Mouse Leukemia | 4.0 | [8] |
| Vinblastine | S49 | Mouse Lymphoma | 3.5 | [8] |
| Vinblastine | Neuroblastoma | Mouse Neuroblastoma | 15 | [8] |
| Vinblastine | HeLa | Human Cervical Cancer | 2.6 | [8] |
| Vinblastine | HL-60 | Human Leukemia | 5.3 | [8] |
| Vinblastine | L1210 | Mouse Leukemia | 20 | [9] |
| Maytansine | L1210 | Mouse Leukemia | 0.5 | [9] |
| Monomethyl Auristatin E (MMAE) | SKBR3 | Human Breast Cancer | 3.27 ± 0.42 | [9] |
| Monomethyl Auristatin E (MMAE) | HEK293 | Human Embryonic Kidney | 4.24 ± 0.37 | [9] |
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulysin M and other vinca domain inhibitors bind to the β-tubulin subunit at the vinca domain, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][6] Notably, tubulysins have been shown to interfere with vinblastine binding to tubulin in a non-competitive manner, suggesting a distinct interaction with the vinca domain.[6]
Below is a diagram illustrating the signaling pathway of tubulin inhibition.
Experimental Protocols
Accurate assessment of in vitro potency relies on standardized and well-documented experimental protocols. Below are detailed methodologies for two key assays used to evaluate vinca domain inhibitors.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.
-
Cell Preparation:
-
Culture cancer cells in appropriate medium and conditions.
-
Harvest cells and perform a cell count.
-
Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into 96-well plates and incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Tubulysin M and other inhibitors) in the appropriate assay medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the test compounds. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubate the plates for a specified period (e.g., 72 or 96 hours).[12]
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[11]
-
Prepare a reaction mixture containing the tubulin, GTP (a necessary cofactor for polymerization), and a fluorescence-based reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.[13]
-
-
Assay Procedure:
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin-containing reaction mixture to the wells.
-
Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The fluorescence signal is proportional to the amount of polymerized microtubules.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each compound concentration.
-
Determine the rate of polymerization and the maximum level of polymerization.
-
Calculate the concentration of the compound that inhibits tubulin polymerization by 50% (IC50).
-
Below is a diagram illustrating the experimental workflow for a typical cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulysin M | TargetMol [targetmol.com]
- 5. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for MC-VC-PAB-Tubulysin M
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the highly potent antibody-drug conjugate (ADC) component, MC-VC-PAB-Tubulysin M. Given its cytotoxic nature, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. The following step-by-step guidance is based on best practices for handling highly potent cytotoxic compounds and available data on related tubulysin analogues.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are a synthesis of information from SDSs of related tubulysin compounds, general guidelines for cytotoxic drug disposal, and published chemical inactivation methods for other antineoplastic agents. These are recommendations and should be adapted to comply with all applicable local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Personnel handling this compound and its associated waste must be trained in handling potent cytotoxic compounds. The following Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated, disposable, back-closing gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or when aerosolization is possible.
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.
II. Waste Segregation and Collection
Proper segregation of waste contaminated with this compound is critical. All waste streams must be treated as hazardous cytotoxic waste.
-
Solid Waste: Includes contaminated PPE (gloves, gowns), bench paper, pipette tips, and vials.
-
Place directly into a designated, puncture-proof, and leak-proof cytotoxic waste container.
-
This container must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".
-
Containers are often color-coded, typically yellow or purple-lidded, depending on institutional and regional regulations.
-
-
Liquid Waste: Includes unused solutions, cell culture media containing the compound, and rinsing solvents.
-
Collect in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste: Includes needles, syringes, and contaminated glass or plasticware.
-
Place directly into a puncture-resistant sharps container specifically designated for cytotoxic sharps.
-
This container must be labeled as "Cytotoxic Sharps".
-
III. Disposal Procedures
The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the cytotoxic compound.
For laboratories without access to a hazardous waste incinerator, chemical inactivation may be considered as a preliminary step before collection by a licensed disposal service. However, the efficacy of any chemical inactivation method must be validated.
IV. Quantitative Data for Disposal Management
The following table summarizes key parameters for the handling and disposal of this compound waste, based on general best practices for cytotoxic agents.
| Parameter | Guideline/Specification | Rationale |
| Waste Container Type | Puncture-proof, leak-proof, with a secure lid. | Prevents physical injury and environmental release. |
| Waste Labeling | "Cytotoxic Waste", Biohazard Symbol | Clearly communicates the hazard to all personnel. |
| Container Color Code | Typically Yellow or Purple-lidded | Provides immediate visual identification of cytotoxic waste. |
| Final Disposal Method | High-Temperature Incineration | Ensures complete destruction of the highly potent compound. |
| Alternative (Pre-treatment) | Chemical Inactivation (see Protocol below) | Reduces the hazard level of the waste before final disposal. |
V. Experimental Protocol: Chemical Inactivation of Tubulysin M Waste
The following protocol is adapted from established methods for the chemical degradation of other antineoplastic drugs, specifically through oxidation. Its effectiveness for this compound has not been empirically validated and should be used with caution and appropriate safety measures. This procedure should be performed in a chemical fume hood.
Objective: To chemically degrade and inactivate the cytotoxic properties of Tubulysin M in liquid waste.
Materials:
-
5.25% Sodium hypochlorite solution (household bleach) or Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
pH indicator strips or pH meter
-
Stir plate and stir bar
-
Appropriate glass container for the reaction
Methodology:
-
Preparation: Place the liquid waste containing this compound in a suitable glass container on a stir plate within a chemical fume hood. Begin stirring.
-
pH Adjustment: Adjust the pH of the solution to >12 using a solution of NaOH. This alkaline condition enhances the oxidative degradation of many organic compounds.
-
Oxidant Addition: Slowly add an excess of 5.25% sodium hypochlorite solution (e.g., a 1:1 volume ratio with the waste solution) or a saturated solution of potassium permanganate. The appearance of a persistent purple color from potassium permanganate indicates an excess is present.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours with continuous stirring. This extended time helps to ensure maximum degradation of the compound.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding HCl. Be cautious as this can generate heat and potentially release chlorine gas if the initial bleach concentration was high.
-
Disposal of Treated Waste: The neutralized solution should still be considered hazardous waste and must be collected by a licensed hazardous waste disposal company. Label the container clearly with its contents.
Note: The maleimide-vc-pab linker component of the ADC may also be susceptible to degradation under these conditions, particularly hydrolysis of the succinimide ring at alkaline pH.
VI. Visual Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound Waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
